4-(Hydroxymethyl)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-5-7-1-2-8(6-10)4-3-7/h1-5,10H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHUHPNDGVGXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966345 | |
| Record name | 4-(Hydroxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52010-97-6 | |
| Record name | 4-(Hydroxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Solvation Dynamics and Process Engineering of 4-(Hydroxymethyl)benzaldehyde
This guide details the solvation dynamics, physicochemical handling, and purification protocols for 4-(Hydroxymethyl)benzaldehyde (CAS: 52010-97-6).
Part 1: Executive Summary & Physicochemical Profile
This compound (4-HMB) is a bifunctional aromatic intermediate critical in the synthesis of antibody-drug conjugates (ADCs), photosensitive polymers, and heterocycles. It possesses two distinct reactive handles: an aldehyde (-CHO) and a benzylic alcohol (-CH₂OH).
This dual functionality creates a "Janus" solubility profile. The molecule balances the polarity of hydrogen-bonding groups against the lipophilicity of the benzene ring. Unlike its phenolic analog (4-hydroxybenzaldehyde), 4-HMB lacks an acidic proton, altering its extraction and solvation behavior significantly.
Core Physicochemical Data
| Property | Value | Implication for Handling |
| CAS Registry | 52010-97-6 | Note: Do not confuse with 4-Hydroxybenzaldehyde (123-08-0).[1] |
| Molecular Weight | 136.15 g/mol | Low molecular weight facilitates high solubility in polar organics. |
| Physical State | Low-Melting Solid / Oil | MP: 45–47 °C . Prone to supercooling and "oiling out" during crystallization. |
| LogP (Predicted) | ~0.8 – 1.2 | Moderately lipophilic; partitions well into organic phases (DCM, EtOAc). |
| pKa | ~13–14 (Alcohol) | Non-ionizable in standard aqueous workups (unlike phenols). |
Part 2: Solubility Thermodynamics & Solvent Selection
The solvation of 4-HMB is governed by Dipole-Dipole interactions (aldehyde) and Hydrogen Bonding (alcohol).
Solvent Compatibility Matrix
The following table categorizes solvents based on their thermodynamic interaction with 4-HMB.
| Solvent Class | Specific Solvents | Solubility Rating | Application Context |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>500 mg/mL) | Ideal for nucleophilic substitutions (Sɴ2) or oxidations where high concentration is required. Hard to remove. |
| Polar Protic | Methanol, Ethanol | Excellent (>300 mg/mL) | Standard solvents for reduction reactions (e.g., NaBH₄). Risk:[2][3][4] Acetal formation if acid catalyst is present. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good (>100 mg/mL) | Preferred solvent for extraction and transport. High volatility allows easy removal. |
| Esters/Ethers | Ethyl Acetate, THF, Diethyl Ether | Good | Excellent for chromatography and liquid-liquid extraction. |
| Hydrocarbons | Hexanes, Pentane, Ligroine | Poor (<10 mg/mL) | Acts as an Anti-Solvent for precipitation/crystallization. |
| Aqueous | Water | Low/Sparingly Soluble | Soluble in hot water; precipitates upon cooling. Used as the aqueous phase in extractions.[5] |
Solvation Mechanism & Decision Tree
The benzylic alcohol moiety acts as a Hydrogen Bond Donor (HBD), making the molecule highly soluble in H-bond accepting solvents (DMSO, Acetone). However, the aromatic ring ensures it remains soluble in moderately non-polar solvents (DCM), facilitating easy separation from inorganic salts.
Figure 1: Solvent selection logic based on process stage. Note the divergence between reaction solvents (Polar) and workup solvents (Volatile Organic).
Part 3: Practical Dissolution & Handling Protocols
Protocol A: Preparation of Stock Solution (1 M in DMSO)
For biological assays or high-concentration synthetic steps.
-
Weighing: Weigh 136.2 mg of 4-HMB into a 2 mL vial.
-
Note: If the solid has fused into a hard cake (common due to low MP), gently warm the container to 50°C to melt it, then pipette the liquid.
-
-
Solvent Addition: Add 500 µL of anhydrous DMSO.
-
Dissolution: Vortex for 30 seconds. The solid should dissolve instantly.
-
Self-Validating Step: Hold the vial against a light source. The solution must be optically clear with no Schlieren lines (swirls indicating density gradients).
-
-
Volume Adjustment: Add DMSO to reach a final volume of 1.0 mL.
Protocol B: Liquid-Liquid Extraction (Workup)
Standard isolation from aqueous reaction mixtures.
-
Quench: Quench reaction mixture with water or saturated NH₄Cl.
-
Extraction: Extract 3x with Dichloromethane (DCM) .
-
Why DCM? 4-HMB has a favorable partition coefficient in DCM/Water compared to EtOAc/Water, leading to cleaner phase separation.
-
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄.
-
Critical: Do not use MgSO₄ if the product is trace-acid sensitive (Mg is slightly Lewis acidic), though for 4-HMB, Na₂SO₄ is generally safer to prevent acetalization if traces of alcohol are present.
-
Part 4: Crystallization & Purification Challenges[6]
The low melting point (47°C) makes 4-HMB notorious for "oiling out" (phase separating as a liquid droplet rather than a crystal) during recrystallization.
Recommended Purification Method: Flash Chromatography
For most research applications, silica gel chromatography is superior to crystallization.
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase: 0%
40% Ethyl Acetate in Hexanes. -
Detection: UV at 254 nm (Strong absorption due to conjugated aldehyde).
Alternative: Recrystallization Protocol (If required)
If crystallization is necessary (e.g., for X-ray or bulk purity), use the Ligroine/Benzene or Hexane/EtOAc method.
-
Dissolution: Dissolve crude 4-HMB in the minimum amount of warm Ethyl Acetate (approx 35–40°C). Do not boil (MP is too close to boiling).
-
Precipitation: Slowly add warm Hexanes (or Ligroine) until the solution turns slightly cloudy.
-
Clarification: Add one drop of EtOAc to clear the cloudiness.
-
Nucleation:
-
Critical Step: Seed the solution with a tiny crystal of pure 4-HMB. If no seed is available, scratch the glass wall.
-
-
Cooling: Cool very slowly to room temperature, then to 4°C.
-
Failure Mode: If droplets form (oiling out), reheat slightly to redissolve and add more seed crystals. Rapid cooling guarantees oil formation.
-
Figure 2: Recrystallization workflow addressing the "Oiling Out" phenomenon common in low-melting solids.
Part 5: Stability & Storage
Oxidation Risk
Aldehydes are inherently unstable toward autoxidation, forming carboxylic acids.
-
Pathway: this compound
4-(Hydroxymethyl)benzoic acid. -
Impact: The acid impurity catalyzes acetal formation and interferes with base-sensitive reactions.
Cannizzaro Reaction
In the presence of strong bases (NaOH, KOH), 4-HMB lacks alpha-protons and will undergo disproportionation (Cannizzaro) to the dicarboxylic alcohol and the carboxylic acid.
-
Prevention: Avoid storing in basic solutions. Perform base-catalyzed reactions (e.g., Aldol) at low temperatures.
Storage Protocol
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: -20°C (Freezer).
-
Container: Amber glass (protect from light to prevent radical generation).
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 556330, this compound. Retrieved from [Link]
-
Oakwood Chemical. Safety Data Sheet: this compound. Retrieved from [Link](Search CAS 52010-97-6 for direct SDS access).
- Sigma-Aldrich (Merck).General Recrystallization Techniques for Low-Melting Solids. (Contextual Reference for Ligroine/EtOAc protocols).
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- 3. Sciencemadness Discussion Board - Synthesis of 4-hydroxybenzaldehyde from phenol? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. prepchem.com [prepchem.com]
Technical Guide: Spectroscopic Characterization of 4-(Hydroxymethyl)benzaldehyde
Topic: Spectroscopic Data for 4-(Hydroxymethyl)benzaldehyde (NMR, IR, MS) Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary & Structural Context
This compound (CAS: 19974-47-1 ) is a bifunctional aromatic building block critical in the synthesis of pharmaceuticals, liquid crystals, and functional polymers.[1] It possesses two distinct reactive centers: an electrophilic aldehyde and a nucleophilic primary alcohol.
Critical Distinction: This molecule is frequently confused in database searches with 4-hydroxybenzaldehyde (CAS 123-08-0). Researchers must verify the presence of the benzylic methylene group (
| Feature | This compound | 4-Hydroxybenzaldehyde (Common Error) |
| Formula | ||
| MW | 136.15 g/mol | 122.12 g/mol |
| Key Group | Benzylic Alcohol ( | Phenolic Hydroxyl ( |
Mass Spectrometry (MS) Data
Method: Electron Impact (EI), 70 eV.[2][3]
Molecular Ion (
The fragmentation pattern is dictated by the stability of the aromatic ring and the sequential loss of the functional groups.
| m/z | Ion Identity | Mechanistic Origin |
| 136 | Molecular ion (Base peak or high intensity). | |
| 135 | Loss of aldehydic hydrogen (common in benzaldehydes). | |
| 119 | Loss of hydroxyl radical from the benzylic position. | |
| 107 | ||
| 91 | Tropylium ion (rearrangement of benzyl cation). | |
| 77 | Phenyl cation (terminal aromatic fragment).[4] |
Diagram 1: Fragmentation Pathway (Graphviz)
Caption: Proposed EI-MS fragmentation pathway for this compound focusing on primary dissociation events.
Infrared Spectroscopy (IR)
Phase: KBr Pellet or Thin Film Diagnostic Bands: The spectrum must show simultaneous evidence of a conjugated aldehyde and a hydrogen-bonded alcohol.
| Wavenumber ( | Assignment | Notes |
| 3200–3450 | O-H Stretch | Broad band. Indicates the benzylic alcohol. |
| 2850 & 2750 | C-H Stretch (Aldehyde) | "Fermi doublet" characteristic of aldehydes. |
| 1680–1705 | C=O Stretch | Strong intensity.[5] Conjugation with the benzene ring lowers the frequency (vs. 1720+ for aliphatic). |
| 1605, 1575 | C=C Aromatic Stretch | Skeletal ring vibrations. |
| 1010–1050 | C-O Stretch | Primary alcohol C-O stretch. |
| 800–850 | C-H Bending (oop) | Para-substitution pattern (two adjacent H's). |
Nuclear Magnetic Resonance (NMR)
Solvent:
NMR Data (400 MHz, )
| Shift ( | Multiplicity | Integral | Assignment | Structural Logic |
| 10.01 | Singlet (s) | 1H | Highly deshielded aldehydic proton. | |
| 7.89 | Doublet (d, | 2H | Ar-H (ortho to CHO) | Deshielded by the electron-withdrawing carbonyl. |
| 7.54 | Doublet (d, | 2H | Ar-H (ortho to | Less deshielded; typical AA'BB' para-system. |
| 4.81 | Singlet (s) | 2H | Benzylic methylene. | |
| ~2.0 - 2.5 | Broad Singlet (br s) | 1H | Concentration dependent. |
NMR Data (100 MHz, )
| Shift ( | Carbon Type | Assignment |
| 192.1 | Quaternary (C=O) | Carbonyl carbon. |
| 147.8 | Quaternary (Ar-C) | Ipso to |
| 135.5 | Quaternary (Ar-C) | Ipso to CHO. |
| 130.1 | Methine (Ar-CH) | Ortho to CHO. |
| 126.9 | Methine (Ar-CH) | Ortho to |
| 64.3 | Methylene ( | Benzylic carbon attached to oxygen. |
Experimental Protocol: Synthesis & Purification
To ensure the integrity of the spectroscopic data, the sample must be prepared free of the starting material (terephthalaldehyde) and the over-reduced byproduct (1,4-benzenedimethanol).
Workflow: Selective Reduction of Terephthalaldehyde
Reaction:
Step-by-Step Protocol:
-
Dissolution: Dissolve terephthalaldehyde (10.0 mmol) in absolute ethanol (30 mL) and THF (10 mL). Cool to 0°C in an ice bath.
-
Stoichiometric Control: Dissolve
(2.5 mmol, 0.25 equiv) in a minimal amount of water/ethanol. Crucial: Add dropwise over 30 minutes. Rapid addition causes over-reduction. -
Quenching: Monitor by TLC (SiO2, 30% EtOAc/Hexane). Once the mono-reduced spot maximizes, quench with saturated
. -
Extraction: Evaporate volatiles. Extract aqueous residue with DCM (
mL). -
Purification: The crude mixture will contain starting material (dialdehyde), product, and diol. Purify via Flash Column Chromatography using a gradient of Hexane:EtOAc (8:2
6:4).-
Elution Order: Dialdehyde (fastest)
Product Diol (slowest).
-
Diagram 2: Synthesis & Analysis Workflow (Graphviz)
Caption: Operational workflow for the synthesis and isolation of high-purity this compound.
References
-
PubChem Compound Summary. (2025). This compound (CID 556330).[6] National Center for Biotechnology Information. [Link]
-
SDBS. (2024).[3] Spectral Database for Organic Compounds, SDBS No. 2786. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
NIST Chemistry WebBook. (2023). Mass Spectrum of this compound. National Institute of Standards and Technology. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]
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- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 6. PubChemLite - this compound (C8H8O2) [pubchemlite.lcsb.uni.lu]
4-(Hydroxymethyl)benzaldehyde molecular weight and formula
An In-depth Technical Guide to 4-(Hydroxymethyl)benzaldehyde: A Core Building Block for Advanced Research and Development
Abstract
This compound is a bifunctional aromatic compound of significant interest to the scientific community, particularly in the fields of organic synthesis, materials science, and drug discovery. Its unique structure, featuring both an aldehyde and a primary alcohol functional group, allows for orthogonal chemical modifications, positioning it as a versatile building block and linker molecule. This guide provides a comprehensive technical overview of its core molecular profile, physicochemical properties, reactivity, and applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique chemical attributes in their work. Detailed protocols for handling and a representative chemical transformation are provided to ensure both safety and experimental success.
Core Molecular Profile
This compound is a disubstituted benzene derivative. The aldehyde group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution, while the hydroxymethyl group is a weakly activating, ortho-, para-directing group. The para-substitution pattern of these two functional groups is key to its utility as a rigid linker in more complex molecular architectures.
| Identifier | Value | Source |
| Molecular Formula | C₈H₈O₂ | [1][2][3] |
| Molecular Weight | 136.15 g/mol | [1][2][3] |
| IUPAC Name | This compound | [2][4] |
| CAS Number | 52010-97-6 | [1][2][3] |
| Synonyms | p-(Hydroxymethyl)benzaldehyde, a-Hydroxy-p-tolualdehyde | [2][5][6] |
| InChI Key | ZFHUHPNDGVGXMS-UHFFFAOYSA-N | [2][7] |
| Canonical SMILES | C1=CC(=CC=C1CO)C=O | [2][7] |
Physicochemical Properties
The physical properties of this compound dictate its handling, storage, and use in reactions. Its melting point is near ambient temperature, meaning it can exist as either a solid or a liquid depending on laboratory conditions and purity[1][5][7]. Its solubility profile—soluble in common organic solvents but not in water—is typical for a small aromatic molecule and informs the choice of reaction media and purification methods[5].
| Property | Value | Source |
| Appearance | White to light yellow solid, semi-solid, or liquid | [5][6] |
| Melting Point | 41-47 °C | [1][5][6][7] |
| Boiling Point | 291.2 ± 15.0 °C (Predicted) | [5][6] |
| Density | 1.184 ± 0.06 g/cm³ (Predicted) | [5][6] |
| pKa | 14.00 ± 0.10 (Predicted) | [5][6] |
| Solubility | Soluble in alcohols, ethers, and most organic solvents; insoluble in water. | [5] |
Synthesis and Reaction Chemistry
Conceptual Synthesis
While various synthetic routes exist, a common conceptual approach involves the selective modification of a related bifunctional precursor, such as terephthalaldehyde. One aldehyde group can be selectively reduced to the corresponding alcohol, yielding this compound. This selective transformation is crucial and often requires careful control of reagents and conditions to avoid over-reduction to the diol.
Caption: Conceptual workflow for the synthesis of this compound.
Chemical Reactivity: A Bifunctional Hub
The synthetic value of this compound stems from the distinct reactivity of its two functional groups. This allows for sequential or orthogonal chemical modifications.
-
The Aldehyde Group: Readily participates in nucleophilic addition reactions. It is a key precursor for forming imines (via reaction with primary amines), which can be subsequently reduced in a one-pot procedure known as reductive amination. It also undergoes Wittig reactions, aldol condensations, and can be oxidized to a carboxylic acid or reduced to an alcohol.
-
The Hydroxymethyl Group (Primary Alcohol): Can be oxidized to the corresponding aldehyde or carboxylic acid. It is readily converted to a leaving group (e.g., tosylate) for nucleophilic substitution, or it can be used to form esters and ethers.
This dual reactivity makes it an ideal scaffold or linker molecule in drug discovery, where one functional group can be used to attach to a core molecular structure while the other is used to append a vector, a solubility tag, or another pharmacophore.
Caption: Reactivity map illustrating the bifunctionality of the core molecule.
Applications in Drug Discovery and Development
This compound serves as an important intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals, fragrances, and dyes[5][8]. In drug development, its utility is primarily as a versatile building block.
-
Scaffold Synthesis: The rigid aromatic core and divergent functional groups allow it to be incorporated into the central scaffold of novel therapeutic agents.
-
Linker Chemistry: It is an ideal candidate for use in linker technologies, such as those for Antibody-Drug Conjugates (ADCs) or PROTACs, where precise spatial separation of two different molecular entities is required.
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized aromatic molecule, it can serve as a starting fragment for screening campaigns, with subsequent chemical elaboration guided by structural biology data.
While its isomer, 4-hydroxybenzaldehyde, is a known precursor to certain antibiotics and has been investigated for anti-tumor properties, this compound's primary role is as a foundational component for building larger, more complex active pharmaceutical ingredients[8][9][10].
Experimental Protocols
Protocol for Safe Handling and Storage
Causality: Proper handling and storage are paramount to ensure user safety and maintain the chemical integrity of the compound. Its hazard profile necessitates avoiding contact and inhalation, while its chemical nature requires protection from atmospheric oxygen and light to prevent degradation (e.g., oxidation of the aldehyde).[11][12][13].
Methodology:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of any dust or vapors[14]. Ensure an eyewash station and safety shower are immediately accessible[12].
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles[12][13].
-
Dispensing: If the material is solid, carefully transfer it using a spatula, avoiding the generation of dust. If it is a liquid, use a calibrated pipette or syringe. Keep the container sealed when not in use[11].
-
Storage: Store the compound in its original, tightly sealed container in a freezer (<-20 °C) under an inert atmosphere (e.g., nitrogen or argon)[6]. The storage area should be dark, dry, and well-ventilated[13].
-
Waste Disposal: Dispose of unused material and contaminated labware in accordance with local, state, and federal regulations for chemical waste.
Representative Protocol: Reductive Amination
Causality: This protocol demonstrates a common and powerful use of the aldehyde functionality. Reductive amination is a cornerstone of medicinal chemistry for forming C-N bonds. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical; it is selective for the iminium ion intermediate and tolerant of most other functional groups, including the primary alcohol on the starting material.
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) in a round-bottom flask, add the desired primary or secondary amine (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. The reaction can be monitored by TLC or LC-MS to confirm consumption of the starting aldehyde.
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic and may cause gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-24 hours. Monitor the progress by TLC or LC-MS until the iminium intermediate is fully consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 15-30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography to yield the desired amine.
-
Validation: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Hazard Profile
This compound is classified as a hazardous substance and must be handled with appropriate care. The primary hazards are associated with irritation and acute toxicity if ingested[2].
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |
| Skin Irritation | H315 | Causes skin irritation | [2] |
| Eye Irritation | H319 | Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2] |
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention[12][13].
-
In case of skin contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention[12][13].
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention[13].
-
If swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately[13].
References
-
This compound - Oakwood Chemical. (URL: [Link])
-
This compound | C8H8O2 | CID 556330 - PubChem. (URL: [Link])
-
This compound - ChemBK. (URL: [Link])
-
This compound - Stenutz. (URL: [Link])
-
4-Hydroxybenzaldehyde - Wikipedia. (URL: [Link])
-
4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. (URL: [Link])
-
Safety Data Sheet: 4-Hydroxybenzaldehyde - Carl ROTH. (URL: [Link])
-
4-hydroxybenzaldehyde, 123-08-0 - The Good Scents Company. (URL: [Link])
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Technical Guide: Functional Group Architectures of 4-(Hydroxymethyl)benzaldehyde (4-HMB)
[1][2]
Executive Summary: The "Janus" Linker
4-(Hydroxymethyl)benzaldehyde (4-HMB), CAS 52010-97-6 , represents a quintessential "Janus" molecule in organic synthesis.[1][2] It possesses two distinct reactive faces: an electrophilic aldehyde at the C1 position and a nucleophilic (or oxidizable) primary benzylic alcohol at the C4 position.
This duality makes 4-HMB a critical scaffold in Antibody-Drug Conjugates (ADCs) , PROTAC linkers , and hemoglobin modulators (e.g., for Sickle Cell Disease).[1][2] The core challenge—and opportunity—lies in the chemoselective manipulation of one group without compromising the other. This guide details the electronic underpinnings of these functional groups and provides self-validating protocols for their independent derivatization.
Chemical Identity & Physical Profile[1][2][3][4][5][6]
Before initiating synthesis, verify the material identity. 4-HMB is air-sensitive and prone to auto-oxidation to 4-(hydroxymethyl)benzoic acid or terephthalaldehyde.[1][2]
| Property | Specification | Critical Note |
| IUPAC Name | This compound | Often referred to as p-Hydroxymethylbenzaldehyde |
| CAS Number | 52010-97-6 | Warning:[1][2][3] Do not confuse with 4-hydroxybenzaldehyde (123-08-0) |
| Molecular Weight | 136.15 g/mol | Useful for stoichiometry calculations |
| Appearance | White to off-white solid | Yellowing indicates oxidation |
| Solubility | DMSO, Methanol, DCM | Poor water solubility; requires organic co-solvent |
| Storage | -20°C, Inert Atmosphere (Ar/N2) | Hygroscopic & Air Sensitive |
Functional Group Analysis: Electronic Push-Pull
The reactivity of 4-HMB is dictated by the para-substitution pattern on the benzene ring.
The Aldehyde (C1 Position) - The Electrophile
-
Nature:
hybridized carbonyl carbon.[1][2] -
Reactivity: Highly susceptible to nucleophilic attack (amines, hydrides, carbon nucleophiles).[1][2]
-
Electronic Effect: Electron-withdrawing group (EWG) via induction (-I) and resonance (-M), deactivating the ring but activating the C4-benzylic position for certain radical processes.[1][2]
-
Key Application: Formation of reversible covalent bonds (Schiff bases/imines) with lysine residues in proteins (e.g., Hemoglobin).[1][2]
The Hydroxymethyl (C4 Position) - The Nucleophile
-
Nature: Primary benzylic alcohol (
hybridized).[1][2] -
Reactivity: Nucleophilic oxygen; susceptible to oxidation to aldehyde (terephthalaldehyde) or carboxylic acid.[1][2]
-
Electronic Effect: The methylene spacer (-CH2-) insulates the oxygen's lone pair from the ring, preventing strong resonance donation (+M), but the position is benzylic, stabilizing carbocation intermediates during substitution reactions (e.g., chlorination).
Visualization: Reactivity Map
The following diagram illustrates the divergent synthetic pathways available for 4-HMB.
Figure 1: Divergent reactivity pathways for 4-HMB.[1][2] The green path represents the primary strategy for drug conjugation (Reductive Amination).
Experimental Protocols
Protocol A: Chemoselective Reductive Amination
Objective: To couple a primary amine (e.g., a drug payload or protein lysine) to the aldehyde of 4-HMB without affecting the hydroxymethyl group. Mechanism: Formation of an imine intermediate followed by selective reduction.[1][2][4][5] Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH4 because STAB is less basic and less likely to reduce the aldehyde directly before imine formation.[1][2]
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve 4-HMB (1.0 equiv) and the Amine (R-NH2, 1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) or THF .
-
Self-Validation: Add molecular sieves (4Å) to sequester water and drive equilibrium.[1][2]
-
Stir at Room Temperature (RT) for 1–2 hours under Nitrogen.
-
Checkpoint: Monitor by TLC (disappearance of aldehyde spot) or 1H NMR (shift of aldehyde proton from ~10.0 ppm to imine proton ~8.3 ppm).[1][2]
-
-
Reduction:
-
Workup:
-
Result: A secondary amine retaining the para-hydroxymethyl group, ready for further functionalization (e.g., payload attachment via the alcohol).[1][2]
Protocol B: Selective Oxidation (Synthesis of Terephthalaldehyde)
Objective: To oxidize the benzylic alcohol to an aldehyde, creating a symmetrical linker (Terephthalaldehyde).[1][2] Challenge: Preventing over-oxidation to the carboxylic acid. Reagent: Manganese Dioxide (MnO2) (activated).[1][2]
Methodology:
-
Dissolve 4-HMB in DCM or Chloroform .
-
Add activated MnO2 (10–20 equiv).[1][2] Note: Large excess is standard for MnO2 surface reactions.
-
Stir vigorously at reflux for 12–24 hours.
-
Filtration: Filter through a pad of Celite to remove manganese salts.[1][2]
-
Purification: Evaporate solvent. The product (Terephthalaldehyde) is usually pure enough for use.[1][2]
Applications in Drug Development[9][10]
Hemoglobin Modulators (Sickle Cell Disease)
Benzaldehyde derivatives bind covalently (but reversibly) to the N-terminal valine of the hemoglobin alpha-chain.[1][2] This stabilizes the oxygenated state (R-state) of hemoglobin, preventing the polymerization characteristic of Sickle Cell Disease.
-
Role of 4-HMB: The aldehyde forms the Schiff base with hemoglobin. The hydroxymethyl group serves as a handle to attach solubilizing groups or pharmacophores to optimize binding affinity.[2]
Cleavable Linkers in ADCs
4-HMB acts as a bifunctional spacer .
-
Connection 1 (Antibody): The aldehyde can be conjugated to lysine residues (reductive amination).[1][2]
-
Connection 2 (Payload): The alcohol can be converted to a carbonate or carbamate to attach a cytotoxic drug (e.g., MMAE).[1][2]
-
Release Mechanism: Benzylic carbamates can be designed to be self-immolative upon enzymatic cleavage of a remote trigger.[1][2]
Workflow Visualization: Linker Synthesis
The following diagram details the logic flow for creating a drug conjugate using 4-HMB.
Figure 2: Step-wise construction of an Antibody-Drug Conjugate using 4-HMB as the central linker scaffold.
References
-
Chemical Identity & Safety
-
Synthetic Protocols (Reductive Amination)
-
Applications (Sickle Cell & Linkers)
-
Oxidation Catalysis
Sources
- 1. This compound | C8H8O2 | CID 556330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-3-(hydroxymethyl)benzaldehyde | C8H8O3 | CID 40975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 52010-97-6 | AChemBlock [achemblock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: The Strategic Application of Benzaldehyde Derivatives in Medicinal Chemistry
A Senior Application Scientist's Guide to 4-(Hydroxymethyl)benzaldehyde and its Prominent Analog, 4-Hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Molecules
In the landscape of medicinal chemistry, the benzaldehyde scaffold is a cornerstone for the synthesis of a vast array of therapeutic agents. Its versatile reactivity allows for the construction of complex molecular architectures. This guide initially aimed to provide an in-depth technical overview of This compound . However, a comprehensive survey of the scientific literature and chemical databases reveals a notable scarcity of detailed application notes and established protocols for this specific compound in drug discovery and development.
Conversely, its close structural analog, 4-Hydroxybenzaldehyde , is a well-documented and widely utilized building block in the synthesis of numerous pharmaceuticals. This disparity likely stems from the distinct chemical properties and synthetic accessibility of the hydroxyl versus the hydroxymethyl group. The phenolic hydroxyl group in 4-Hydroxybenzaldehyde offers a reactive site for etherification and other nucleophilic reactions that are central to the construction of many drug molecules.
Therefore, this guide has been structured to address the initial inquiry while providing a robust and scientifically-grounded resource. We will first briefly cover the known properties of this compound and then pivot to a detailed exploration of 4-Hydroxybenzaldehyde, offering the in-depth application notes and protocols that are more readily available and field-tested for this prominent analog. This comparative approach will provide valuable insights into the nuanced roles of these closely related structures in medicinal chemistry.
Part 1: this compound - A Cursory Overview
This compound, also known as 4-formylbenzyl alcohol, is a bifunctional organic compound containing both an aldehyde and a primary alcohol functional group.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₈O₂ |
| Molecular Weight | 136.15 g/mol [1][2] |
| Appearance | Solid, semi-solid, or liquid |
| Purity | Typically ≥97%[2] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |
Reactivity Profile
The presence of both an aldehyde and a primary alcohol allows for a range of chemical transformations. The aldehyde can undergo reductive amination, oxidation to a carboxylic acid, and various olefination reactions. The alcohol can be oxidized or participate in ether and ester formation. This dual functionality, in theory, makes it a versatile building block. However, the practical application in multi-step pharmaceutical synthesis appears limited in publicly available literature.
Part 2: 4-Hydroxybenzaldehyde - A Workhorse in Medicinal Chemistry
4-Hydroxybenzaldehyde is a key intermediate in the synthesis of a wide range of pharmaceutical compounds, including antihypertensive agents, anti-inflammatory drugs, and antimicrobial compounds.[3] Its prominence is due to the reactivity of both the aldehyde and the phenolic hydroxyl group.
Key Applications in Drug Synthesis
-
Precursor to Amoxicillin and other Penicillins: 4-Hydroxybenzaldehyde is a precursor in the synthesis of 4-Hydroxyphenylglycine, a crucial side chain for semi-synthetic penicillins like amoxicillin.[4][5]
-
Synthesis of Antibacterial Synergists: It is used in the production of trimethoprim (TMP), an antibacterial synergist.[4]
-
Cardiovascular Drugs: It serves as a key precursor for synthesizing drugs like bezafibrate and esmolol.[4]
Reaction Protocols and Methodologies
The following protocols are illustrative of the common transformations involving 4-Hydroxybenzaldehyde in a laboratory setting.
Protocol 1: O-Alkylation (Etherification) of 4-Hydroxybenzaldehyde
This reaction is fundamental for introducing side chains that can modulate the pharmacological properties of the final compound.
Causality Behind Experimental Choices: The choice of a base is critical to deprotonate the phenolic hydroxyl group, making it a potent nucleophile. A polar aprotic solvent like DMF or acetonitrile is used to facilitate the SN2 reaction without interfering with the reactants. The reaction temperature is moderately elevated to ensure a reasonable reaction rate without promoting side reactions.
Workflow Diagram:
Caption: Workflow for the O-alkylation of 4-Hydroxybenzaldehyde.
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of 4-Hydroxybenzaldehyde (1.0 eq) in dry DMF (0.5 M), add potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add the desired alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxybenzaldehyde.
Protocol 2: Reductive Amination of 4-Hydroxybenzaldehyde
This reaction is a powerful tool for introducing amine functionalities, which are prevalent in many bioactive molecules.
Causality Behind Experimental Choices: The reaction is typically carried out in a protic solvent like methanol, which facilitates the formation of the intermediate imine. A mild reducing agent such as sodium borohydride or sodium triacetoxyborohydride is used to selectively reduce the imine to the amine without reducing the aldehyde starting material. The pH is often controlled to be slightly acidic to promote imine formation.
Workflow Diagram:
Caption: Workflow for the reductive amination of 4-Hydroxybenzaldehyde.
Step-by-Step Methodology:
-
Imine Formation: To a solution of 4-Hydroxybenzaldehyde (1.0 eq) in methanol (0.5 M), add the primary or secondary amine (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-hydroxybenzylamine derivative.
Part 3: this compound in Bioconjugation - A Forward Look
While extensive literature is lacking, the bifunctional nature of this compound presents theoretical potential as a linker in bioconjugation, for example, in the construction of Antibody-Drug Conjugates (ADCs).
Conceptual Application as a Linker:
The aldehyde functionality could be used to form a stable bond with a payload molecule, while the hydroxymethyl group could be further functionalized to attach to an antibody or another biomolecule.
Hypothetical Bioconjugation Workflow:
Sources
Advanced Application Note: 4-(Hydroxymethyl)benzaldehyde in Chemically Amplified Resists & Photolabile Systems
Executive Summary & Strategic Rationale
4-(Hydroxymethyl)benzaldehyde (4-HMB) (CAS: 52010-97-6) is a critical bifunctional scaffold in the synthesis of "smart" photosensitive materials. Unlike simple aromatic aldehydes, 4-HMB possesses two distinct reactive sites: an electrophilic aldehyde and a nucleophilic benzylic alcohol .
This dual reactivity allows for orthogonal functionalization, making it an ideal precursor for:
-
Chemically Amplified Photoresists (CARs): It serves as a monomer for acid-labile polyacetals used in high-resolution lithography (EUV/Deep-UV).
-
Photolabile Protecting Groups (PPGs): It is the direct precursor to o-nitrobenzyl derivatives, the gold standard for photocaged drug delivery systems.
This guide provides validated protocols for transforming 4-HMB into functional photosensitive architectures, emphasizing reproducibility and mechanistic control.
Chemical Basis: The Bifunctional Advantage
The utility of 4-HMB rests on its ability to undergo Acid-Catalyzed Acetalization (at the aldehyde) while retaining a free hydroxyl group for polymerization or conjugation.
| Feature | Chemical Group | Function in Photosensitive Material |
| Site A | Aldehyde (-CHO) | Forms acid-cleavable acetal linkages (Backbone degradability). |
| Site B | Benzyl Alcohol (-CH₂OH) | Site for esterification/etherification (Crosslinking or Payload attachment). |
| Core | Benzene Ring | Provides structural rigidity (high |
Application I: Synthesis of Acid-Labile Polyacetal Resists
In chemically amplified resists, the polymer backbone must degrade rapidly upon exposure to a photo-acid generator (PAG). 4-HMB is used to synthesize poly(acetal) backbones that depolymerize back into small molecules upon acid exposure, altering solubility (Positive Tone).
Protocol A: Step-Growth Polymerization via Acetalization
Objective: Synthesize a degradable polyacetal backbone using 4-HMB and a diol.
Reagents & Equipment
-
Monomer A: this compound (4-HMB) [>98% Purity]
-
Monomer B: 1,4-Butanediol (or similar diol for flexibility tuning)
-
Catalyst:
-Toluenesulfonic acid (pTSA) or Pyridinium -toluenesulfonate (PPTS) -
Solvent: Toluene (anhydrous)
-
Apparatus: Dean-Stark trap (essential for water removal to drive equilibrium).
Step-by-Step Methodology
-
Stoichiometric Balance:
-
Dissolve 4-HMB (10.0 mmol) and 1,4-Butanediol (10.0 mmol) in Toluene (50 mL).
-
Critical Note: Exact 1:1 stoichiometry is vital for high molecular weight (Carothers' equation).
-
-
Catalysis & Dehydration:
-
Add pTSA (0.1 mmol, 1 mol%).
-
Reflux the mixture at 110°C with a Dean-Stark trap.
-
Endpoint Detection: Monitor water collection. Reaction is complete when theoretical water volume (~0.18 mL) is collected (approx. 4-6 hours).
-
-
Neutralization & Isolation:
-
Cool to room temperature.[1] Add triethylamine (0.2 mmol) to quench the acid catalyst immediately. Failure to quench will lead to premature degradation.
-
Precipitate the polymer into cold methanol (-20°C).
-
Filter and dry under vacuum at 40°C.
-
-
Self-Validation (QC):
-
FT-IR: Disappearance of the C=O stretch at ~1690 cm⁻¹. Appearance of C-O-C ether stretches at 1050-1150 cm⁻¹.
-
¹H NMR (CDCl₃): The aldehyde proton singlet (~10.0 ppm) must vanish. A new acetal methine proton signal should appear at ~5.4 ppm.
-
Application II: Photolabile Linker Synthesis (Drug Delivery)
For drug development applications, 4-HMB is converted into an ortho-nitrobenzyl derivative. This structure cleaves upon UV exposure (365 nm), releasing the attached payload (drug).
Protocol B: Nitration to 4-(Hydroxymethyl)-3-nitrobenzaldehyde
Objective: Install the nitro group ortho to the aldehyde to enable photo-isomerization/cleavage.
Reagents
-
Reagent: Potassium Nitrate (KNO₃)
-
Solvent/Acid: Concentrated Sulfuric Acid (H₂SO₄)
-
Quenching: Crushed ice
Step-by-Step Methodology
-
Preparation of Nitrating Mix:
-
Cool H₂SO₄ (20 mL) to 0°C in an ice-salt bath.
-
Slowly add 4-HMB (1.0 g) while maintaining temperature <5°C. Exotherm Caution.
-
-
Nitration:
-
Add KNO₃ (1.1 eq) portion-wise over 30 minutes.
-
Stir at 0°C for 3 hours.
-
Mechanism:[4][5][6][7] The aldehyde group is meta-directing, but the hydroxymethyl group is activating/ortho-para directing. The specific conditions favor the 3-nitro position (ortho to the aldehyde, meta to the hydroxymethyl if oxidized, but here directed by the ring electronics). Correction: Actually, the aldehyde is strongly deactivating (meta-director). The hydroxymethyl is activating (ortho/para). The nitro group installs ortho to the hydroxymethyl group (position 3 relative to aldehyde at 1, hydroxymethyl at 4).
-
-
Quenching & Workup:
-
Pour the reaction mixture onto 200g of crushed ice.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash organic layer with saturated NaHCO₃ (to remove acid) and Brine.
-
-
Purification:
-
Recrystallize from Ethanol/Water.
-
Yield Target: >75% yellow solid.
-
-
Validation:
-
¹H NMR: Confirm the presence of aromatic protons showing 1,2,4-substitution pattern and the downfield shift due to the nitro group.
-
Visualized Workflows
Diagram 1: Acid-Labile Polymer Synthesis Workflow
This diagram illustrates the pathway from monomer to degradable resist.
Caption: Synthesis of acid-labile polyacetal photoresist backbone via condensation polymerization.
Diagram 2: Photolabile Linker Activation Mechanism
This diagram details how the nitro-derivative functions as a drug release system.
Caption: Mechanism of photo-induced cleavage in nitrobenzyl-based systems derived from 4-HMB.
Quality Control & Safety
Characterization Table
| Technique | Parameter | Acceptance Criteria |
| HPLC | Purity (Monomer) | >98.0% (Area %) |
| ¹H NMR | Aldehyde Peak | Singlet at ~10.0 ppm (Present in monomer, Absent in polymer) |
| GPC | Molecular Weight (Mn) | >10,000 Da (For resist formulation) |
| PDI | Polydispersity | < 2.0 (Indicates controlled polymerization) |
Safety Profile (GHS)
-
Signal Word: Warning
-
Hazards: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation).[2]
-
Handling: 4-HMB is sensitive to oxidation. Store under nitrogen at 2-8°C.
References
-
RSC Advances (2014). "A novel photodegradable hyperbranched polymeric photoresist." Royal Society of Chemistry. Link
-
Frontiers in Chemistry (2020). "Poly(ethylene glycol)s With a Single Cinnamaldehyde Acetal Unit for Fabricating Acid-Degradable Hydrogel." Frontiers. Link
-
PubChem. "this compound Compound Summary."[2] National Library of Medicine. Link
- Macromolecules (2010). "Synthesis of Degradable Acetal-Backboned Polymers via Palladium-Catalyzed Hydroalkoxylation." ACS Publications.
Sources
- 1. Synthesis of degradable and chemically recyclable polymers using 4,4-disubstituted five-membered cyclic ketene hemiacetal ester (CKHE) monomers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C8H8O2 | CID 556330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. carlroth.com [carlroth.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Guide to the Wittig Reaction with 4-(Hydroxymethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific insights for performing a Wittig reaction using 4-(hydroxymethyl)benzaldehyde. This application note is designed for researchers in organic synthesis, medicinal chemistry, and drug development who seek to synthesize stilbene derivatives and other alkenes from aldehydes bearing alcohol functionalities. We will explore the nuances of this reaction, including the management of the hydroxyl group without the need for protection, the choice of reagents and reaction conditions, and robust methods for the purification of the polar product.
Introduction: The Power and Precision of the Wittig Reaction
The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, stands as a cornerstone of modern organic synthesis for its remarkable ability to form carbon-carbon double bonds with high regioselectivity.[1][2][3] The reaction facilitates the conversion of aldehydes and ketones into alkenes through the reaction with a phosphorus ylide, also known as a Wittig reagent.[1][2][3] A significant advantage of this methodology is the precise control it offers over the location of the newly formed double bond, a feature not always achievable with other olefination methods.[1]
The use of functionalized aldehydes, such as this compound, in the Wittig reaction opens avenues for the synthesis of complex molecules with diverse functionalities, which are of significant interest in medicinal chemistry and materials science. However, the presence of the hydroxyl group introduces a layer of complexity that requires careful consideration of the reaction conditions to ensure success.
Experimental Design: Navigating the Wittig Reaction with a Hydroxylated Substrate
The Challenge of the Hydroxyl Group: To Protect or Not to Protect?
A primary consideration when working with this compound is the presence of the acidic benzylic alcohol. Phosphorus ylides are strong bases and can be protonated by alcohols. This raises the question of whether to protect the hydroxyl group prior to the Wittig reaction.
Fortunately, the Wittig reaction is generally tolerant of hydroxyl groups.[4] This tolerance allows for a more streamlined synthetic route, avoiding the additional steps of protection and deprotection, which can improve overall yield and reduce waste. However, the acidic proton of the hydroxyl group will react with the strong base used to generate the ylide. Therefore, it is crucial to account for this by using an additional equivalent of the base in the reaction mixture.
Choosing Your Reagents: A Strategic Decision
The outcome of the Witt-ig reaction is highly dependent on the choice of the phosphonium salt and the base used to generate the ylide.
-
Phosphonium Salt: The structure of the phosphonium salt determines the substituent that will be introduced as the other part of the alkene. For the synthesis of a simple stilbene derivative, benzyltriphenylphosphonium chloride is a common choice.
-
Base Selection: The choice of base is critical for the efficient generation of the ylide. Common strong bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and sodium amide (NaNH₂).[1][5] When using a substrate with an acidic proton, such as this compound, a sufficient excess of the base must be used to both deprotonate the phosphonium salt to form the ylide and to deprotonate the hydroxyl group.
-
Solvent System: The choice of solvent is crucial for both the ylide formation and the subsequent reaction with the aldehyde. Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether are typically used for the in situ generation of ylides with strong bases like n-BuLi to prevent quenching of the base and the ylide.
The following table summarizes the key reagents for this protocol:
| Reagent | Purpose | Key Considerations |
| Benzyltriphenylphosphonium Chloride | Ylide Precursor | Readily available commercially. |
| This compound | Aldehyde Substrate | Contains a benzylic alcohol. |
| n-Butyllithium (n-BuLi) | Base | Strong base for ylide formation. Requires anhydrous conditions. An excess is needed to deprotonate both the phosphonium salt and the hydroxyl group. |
| Anhydrous Tetrahydrofuran (THF) | Solvent | Aprotic solvent suitable for ylide formation and the Wittig reaction. |
Visualizing the Pathway: The Wittig Reaction Mechanism
The Wittig reaction proceeds through a fascinating mechanistic pathway involving a phosphorus ylide and a carbonyl compound. The key steps are the nucleophilic attack of the ylide on the carbonyl carbon, the formation of a betaine intermediate, and its subsequent decomposition to an alkene and triphenylphosphine oxide.[1]
Figure 1. The general mechanism of the Wittig reaction.
Step-by-Step Experimental Protocol
This protocol details the synthesis of 4-(hydroxymethyl)stilbene from this compound and benzyltriphenylphosphonium chloride.
Materials and Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Septa
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Reagents:
-
Benzyltriphenylphosphonium chloride
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Distilled water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
1. Ylide Generation (In Situ):
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF via syringe. Stir the suspension at room temperature.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add n-butyllithium (2.2 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
2. Wittig Reaction:
-
In a separate dry, nitrogen-flushed flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution back to 0 °C.
-
Slowly add the solution of this compound to the ylide solution dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
3. Reaction Workup:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Isolating Your Polar Product
The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO), which can be challenging to separate from the desired alkene, especially when the product is polar.[6] Several strategies can be employed for the purification of 4-(hydroxymethyl)stilbene.
Purification Strategy Decision Tree
Figure 2. Decision tree for purification strategy.
Detailed Purification Protocols
1. Recrystallization:
Recrystallization is an effective method if the desired product is a solid and has significantly different solubility from TPPO in a particular solvent system.[7]
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).[7]
-
Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization of the desired product.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals to obtain the pure product.
2. Column Chromatography:
Silica gel column chromatography is a highly effective method for separating the polar product from the less polar TPPO.
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The optimal solvent system should be determined by TLC analysis of the crude product.
-
Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
3. Precipitation of Triphenylphosphine Oxide:
For less polar products, TPPO can sometimes be precipitated out of the solution.[4] While 4-(hydroxymethyl)stilbene is relatively polar, this method might be useful as a preliminary purification step.
-
Dissolve the crude product in a suitable solvent mixture, such as diethyl ether/hexanes.
-
Cool the solution, which may cause the TPPO to precipitate.
-
Filter off the precipitated TPPO.
-
The filtrate containing the product can then be further purified by recrystallization or column chromatography.
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the synthesized alkene.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete ylide formation (insufficient base, wet solvent) | Use freshly titrated n-BuLi and ensure all glassware and solvents are rigorously dried. |
| Decomposition of the ylide | Maintain low temperatures during ylide generation and reaction. | |
| Poor quality of reagents | Use high-purity starting materials. | |
| Difficult separation of product and TPPO | Similar polarities | Optimize the solvent system for column chromatography. Try a different recrystallization solvent. |
| Product co-precipitates with TPPO | Use a more selective precipitation method or rely on chromatography. | |
| Formation of side products | Reaction of ylide with other functional groups (unlikely with hydroxyl) | Confirm the structure of side products by spectroscopy to understand the side reaction. |
Conclusion
The Wittig reaction of this compound provides an efficient and direct route to valuable hydroxymethyl-substituted stilbene derivatives. By understanding the key experimental parameters, particularly the stoichiometry of the base and the appropriate purification strategy for a polar product, researchers can successfully employ this powerful reaction in their synthetic endeavors. This guide provides a solid foundation for the execution and optimization of this important transformation.
References
- Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954, 87 (9), 1318–1330.
- Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbon Anions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chem. Rev.1989, 89 (4), 863–927.
- Vedejs, E.; Peterson, M. J. Stereochemistry and Mechanism in the Wittig Reaction. Top. Stereochem.1994, 21, 1–157.
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
- Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier Academic Press, 2005.
- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
- El-Batta, A.; Jiang, C.; Zhao, W.; Anness, R.; Cooksy, A. L.; Bergdahl, M. A Highly Stereoselective and General Synthesis of (E)-Stilbenes and Alkenes by Means of an Aqueous Wittig Reaction. J. Org. Chem.2007, 72 (14), 5244–5259.
- Taylor, R. J. K., Ed. Organophosphorus Reagents: A Practical Approach in Chemistry; Oxford University Press, 2003.
- Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. J. Org. Chem.2017, 82 (19), 9931–9936.
- O'Brien, C. J.; Tellez, J. L.; Nixon, Z. S.; Kang, L. J.; Carter, A. L.; Kunkel, S. R.; Przeworski, K. C.; Chass, G. A. Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angew. Chem. Int. Ed.2009, 48 (37), 6836–6839.
-
Brant Kedrowski. Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. [Link]
-
Master Organic Chemistry. The Wittig Reaction. [Link]
-
Chemistry LibreTexts. The Wittig Reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. m.youtube.com [m.youtube.com]
Application Note: High-Precision Functionalization of 4-(Hydroxymethyl)benzaldehyde (4-HMB)
Executive Summary: The "Janus" Building Block
4-(Hydroxymethyl)benzaldehyde (4-HMB; CAS: 1122-91-4) represents a unique class of bifunctional "Janus" molecules.[1] Unlike symmetric dialdehydes (terephthalaldehyde) or diols (1,4-benzenedimethanol), 4-HMB possesses two distinct reactive termini with orthogonal electronic demands:[1]
-
The Electrophilic Terminus (Aldehyde): Susceptible to nucleophilic attack (amines, hydrides, carbon nucleophiles).
-
The Nucleophilic/Oxidizable Terminus (Benzylic Alcohol): Susceptible to electrophilic attack (halogenation), oxidation, or protection.
This duality makes 4-HMB an indispensable scaffold for Fragment-Based Drug Discovery (FBDD) —allowing the independent elaboration of two vectors—and as a functional linker in Covalent Organic Frameworks (COFs) where the alcohol serves as a handle for Post-Synthetic Modification (PSM).
This guide details three self-validating protocols designed to address the challenge of chemoselectivity : reacting one functional group while preserving the other.
Strategic Reactivity Map
The following diagram illustrates the divergent synthetic pathways available for 4-HMB. Note the orthogonality: oxidative pathways can target either end depending on reagents, while reductive amination selectively targets the aldehyde.
Figure 1: Divergent synthesis pathways for 4-HMB.[2] Green paths indicate aldehyde-specific reactions; Red indicates alcohol-specific transformations.[1]
Protocol A: Chemoselective Reductive Amination
Objective: Synthesize secondary benzylic amines without reducing the aldehyde to a diol or oxidizing the alcohol.
The Challenge: Standard reducing agents like Sodium Borohydride (
The Solution: Use Sodium Triacetoxyborohydride (STAB) . It is less basic and sterically bulky, reacting rapidly with imines but negligibly with aldehydes under controlled conditions.[1]
Materials
-
Primary Amine (
) (1.1 equiv)[1] -
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (catalytic, 1-2 drops)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]
Step-by-Step Methodology
-
Imine Formation (Pre-equilibrium):
-
In a dry round-bottom flask under
atmosphere, dissolve 4-HMB in DCE (0.2 M concentration). -
Add the primary amine (1.1 equiv).
-
Add glacial AcOH (1-2 drops).[1] Mechanistic Note: Acid catalysis protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by TLC.[1] You should see the disappearance of the aldehyde spot and the appearance of the imine (often less polar).
-
-
Selective Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (1.4 equiv) portion-wise over 10 minutes. Caution: Gas evolution (
) may occur. -
Allow the reaction to warm to RT and stir for 12–16 hours.
-
-
Work-up:
Data Validation:
| Parameter | Expected Result | Failure Mode Indicator |
|---|
| 1H NMR | Benzylic
Protocol B: The "Linker" Synthesis (Appel Reaction)
Objective: Convert the benzylic alcohol to a benzylic bromide while preserving the aldehyde.
The Challenge: Using hydrobromic acid (HBr) or
The Solution: The Appel Reaction uses Triphenylphosphine (
Materials
-
4-HMB (1.0 equiv)[1]
-
Triphenylphosphine (
) (1.2 equiv) -
Carbon Tetrabromide (
) (1.2 equiv) -
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology
-
Preparation:
-
Dissolve 4-HMB (1.0 equiv) and
(1.2 equiv) in anhydrous DCM (0.1 M) at 0°C.
-
-
Reaction:
-
Add
(1.2 equiv) slowly as a solution in DCM over 20 minutes. -
Mechanistic Insight: The slow addition prevents the formation of side products. The solution will likely turn slightly yellow.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
-
Purification (Crucial):
-
The reaction generates Triphenylphosphine oxide (
) as a byproduct, which is difficult to remove. -
Precipitation Method: Add cold diethyl ether or hexane to the reaction mixture.
often precipitates out.[1] Filter off the solid. -
Flash Chromatography: Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient). The bromide product is less polar than the starting alcohol.
-
Data Validation:
| Parameter | Expected Result |
|---|
| 1H NMR | Shift of benzylic
Protocol C: COF/MOF Ligand Synthesis
Objective: Use 4-HMB as a capping agent or bifunctional linker in Covalent Organic Frameworks.
Context: In COF synthesis, the aldehyde reacts with a multi-topic amine (e.g., TAPB) to form the lattice. The free hydroxyl group of 4-HMB remains available within the pore for "post-synthetic modification" (e.g., attaching catalytic metals or solvatochromic dyes).
Workflow Diagram
Figure 2: Workflow for utilizing 4-HMB in reticular chemistry.
Protocol Highlights
-
Solvent System: A mixture of 1,4-Dioxane and Mesitylene (1:[1]1) is standard to balance solubility and crystallization kinetics.
-
Catalyst: Aqueous Acetic Acid (3M or 6M) is required to catalyze the reversible imine formation, allowing for "error correction" during crystal growth.
-
Degassing: Freeze-pump-thaw cycles (x3) are mandatory to prevent oxidation of the aldehyde before framework assembly.[1]
Safety & Handling (SDS Summary)
-
Specific Risk: Derivatives like 4-(bromomethyl)benzaldehyde (from Protocol B)[1] are lachrymators (tear gas agents) and potent alkylators. Handle strictly in a fume hood.
-
Storage: Store 4-HMB under inert gas (
) at 2-8°C. The aldehyde is prone to air oxidation to 4-(hydroxymethyl)benzoic acid over time.[1]
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
Appel Reaction Mechanism: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angewandte Chemie International Edition, 1975, 14(12), 801-811.[1] Link
-
COF Synthesis Applications: Segura, J. L., et al. "Covalent Organic Frameworks: Functional Design and Applications."[1] Chemical Society Reviews, 2016, 45, 5635-5671.[1] Link
-
Compound Data: PubChem CID 556330: this compound.[1] National Library of Medicine. Link
Sources
Strategic Utilization of 4-(Hydroxymethyl)benzaldehyde in Heterocyclic Scaffolding
Executive Summary
This guide details the application of 4-(Hydroxymethyl)benzaldehyde (4-HMB) as a bifunctional building block in the synthesis of bioactive heterocycles. Unlike simple benzaldehyde, 4-HMB possesses a para-hydroxymethyl group that serves as a "silent" passenger during initial heterocycle formation, only to act as a critical handle for late-stage functionalization (e.g., esterification, halogenation, or etherification) to improve drug solubility or target affinity.
This document covers three primary heterocyclic scaffolds:
-
Dihydropyrimidinones (DHPMs) via the Biginelli Reaction.[1][2][3][4]
-
Meso-Substituted Porphyrins via the Lindsey Method.
-
2-Substituted Benzimidazoles via Oxidative Cyclization.
Section 1: Chemical Profile & Reactivity Logic
The Bifunctional Advantage
The strategic value of 4-HMB lies in its orthogonal reactivity.
-
Site A (Aldehyde): A hard electrophile susceptible to nucleophilic attack (amines, enolates). This is the primary cyclization point.
-
Site B (Benzylic Alcohol): A nucleophile or latent electrophile. Under standard cyclization conditions (mild acid/base), it remains inert. However, under forcing acidic conditions (e.g., refluxing propionic acid), it may undergo unwanted esterification or self-etherification.
Expert Insight: When designing protocols with 4-HMB, avoid conditions that promote benzylic carbocation formation (
Figure 1: Orthogonal reactivity map of 4-HMB. The green path represents the desired heterocyclic synthesis route.
Section 2: Synthesis of Dihydropyrimidinones (Biginelli Reaction)
The Biginelli reaction is a multicomponent reaction (MCR) yielding 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are pharmacophores with calcium channel blocking activity.
Protocol A: Acid-Catalyzed Condensation
Objective: Synthesis of Ethyl 4-(4-(hydroxymethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Materials
| Reagent | Equiv. | Function |
| This compound | 1.0 | Electrophile (Core) |
| Ethyl Acetoacetate | 1.0 | C-H Acid / Nucleophile |
| Urea | 1.5 | Binucleophile |
| Ethanol (95%) | Solvent | Medium |
| Conc. HCl | Cat. (5 drops) | Brønsted Acid Catalyst |
Step-by-Step Methodology
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-HMB (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in 15 mL of ethanol.
-
Catalysis: Add 3–5 drops of concentrated HCl.
-
Expert Note: While Lewis acids like
are efficient, HCl is sufficient for 4-HMB because the hydroxymethyl group is electron-donating enough to stabilize intermediates but not so labile as to polymerize under these mild reflux conditions [1].
-
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). Look for the disappearance of the aldehyde spot.
-
-
Workup: Cool the reaction mixture to room temperature, then place in an ice bath. The product often precipitates as a white/off-white solid.
-
Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and cold water (2 x 10 mL) to remove unreacted urea.
-
Recrystallization: Recrystallize from hot ethanol if necessary.
Self-Validating Check:
-
NMR Signature: A doublet at ~5.3 ppm (benzylic methine of the pyrimidine ring) and a broad singlet at ~4.5 ppm (hydroxymethyl -OH) confirm the structure.
Section 3: Porphyrin Synthesis (Lindsey Method)
Critical Distinction: For 4-HMB, the Lindsey method is superior to the Adler-Longo method. The Adler-Longo method uses refluxing propionic acid (141°C), which will esterify the hydroxymethyl group of 4-HMB, destroying the handle. The Lindsey method operates at room temperature [2].[3][5][6][7][8][9]
Protocol B: Meso-Tetra(4-hydroxymethylphenyl)porphyrin
Objective: Synthesis of a porphyrin scaffold suitable for photodynamic therapy conjugation.
Materials
| Reagent | Concentration | Function |
| This compound | 10 mM | Electrophile |
| Pyrrole | 10 mM | Nucleophile |
| BF3·OEt2 or TFA | 1 mM | Acid Catalyst |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | 1.5 eq (vs pyrrole) | Oxidant |
| Dichloromethane (DCM) | Solvent | Dry, anhydrous |
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a 1L two-neck flask and purge with Argon/Nitrogen.
-
Dilution: Add dry DCM (solvent volume calculated to maintain 10 mM reactant concentration).
-
Charging: Add 4-HMB and Pyrrole via syringe.
-
Catalysis: Add
(final conc. 1 mM). Stir at room temperature for 1 hour. -
Oxidation: Add DDQ (powder) in one portion. The solution will instantly turn dark (purple/black). Stir for 1 hour.
-
Quenching: Add triethylamine (TEA) to neutralize the acid.
-
Purification: Pass the crude mixture through a silica plug (eluent: DCM/MeOH) to remove polymeric tars. Isolate the purple band.
Figure 2: Workflow for the Lindsey Porphyrin Synthesis, emphasizing temperature control.
Section 4: Benzimidazole Synthesis via Oxidative Cyclization[11]
Benzimidazoles are key motifs in anti-parasitic and anti-cancer drugs. The reaction of 4-HMB with o-phenylenediamine (OPD) requires an oxidant to aromatize the intermediate aminal.
Protocol C: Sodium Metabisulfite Mediated Synthesis
Objective: Synthesis of 2-(4-(hydroxymethyl)phenyl)-1H-benzo[d]imidazole.
Materials
-
4-HMB: 1.0 equiv.[7]
-
o-Phenylenediamine: 1.0 equiv.
-
Sodium Metabisulfite (
): 1.0 equiv. -
Solvent: Ethanol/Water (3:1).
Step-by-Step Methodology
-
Mixing: Dissolve 4-HMB and o-phenylenediamine in Ethanol/Water.
-
Oxidant Addition: Add
. -
Reflux: Heat to reflux for 3–4 hours.
-
Workup: Pour the hot mixture into ice water. Neutralize with dilute
if necessary to precipitate the free base. -
Filtration: Collect the solid by filtration.[1]
Section 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Biginelli) | Knoevenagel product dominates (yellow solid). | Increase Urea ratio to 1.5–2.0 equiv. Ensure acid catalyst is fresh. |
| Polymerization (Porphyrin) | Concentration too high. | Strictly adhere to <10 mM concentration (Lindsey conditions). |
| Esterification of Alcohol | Solvent interaction. | Avoid carboxylic acid solvents (Acetic/Propionic acid) at high temps. Use Ethanol or DCM. |
| Product Solubility | Hydroxyl group polarity. | If product is too water-soluble during workup, saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate/THF. |
References
-
Biginelli Reaction Overview: Wikipedia. Biginelli reaction. Retrieved from
-
Lindsey Porphyrin Synthesis: Lindsey, J. S., et al. "Rothemund-Lindsey Porphyrin Synthesis." Chem-Station. Retrieved from
-
Benzimidazole Synthesis: Organic Chemistry Portal.[11] Synthesis of Benzimidazoles. Retrieved from
-
General Reactivity: PubChem. This compound. Retrieved from
Sources
- 1. theochem.mercer.edu [theochem.mercer.edu]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 7. Synthesis of porphyrins bearing 1-4 hydroxymethyl groups and other one-carbon oxygenic substituents in distinct patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Benzimidazole synthesis [organic-chemistry.org]
Application Note: Suzuki-Miyaura Coupling of 4-(Hydroxymethyl)benzaldehyde Derivatives
Abstract
This application note details the optimized protocols for performing Suzuki-Miyaura cross-coupling reactions involving 4-(hydroxymethyl)benzaldehyde (4-HMB) derivatives. These bifunctional scaffolds—containing both a reactive aldehyde and a benzylic alcohol—are critical intermediates in the synthesis of pharmacophores, including kinase inhibitors and receptor modulators. The dual-reactive nature of these substrates presents unique chemoselectivity challenges, specifically the risk of Cannizzaro disproportionation, aldol condensation, and aerobic oxidation. This guide provides a robust, self-validating methodology to achieve high-yield biaryl coupling while preserving both oxygenated functional groups without the need for protecting groups.
Introduction & Strategic Significance
In drug discovery, This compound serves as a versatile "linker" scaffold. The aldehyde functionality allows for subsequent reductive amination or olefination, while the hydroxymethyl group provides a handle for etherification or conversion to a leaving group.
However, incorporating this scaffold via Suzuki coupling is non-trivial due to two competing failure modes:
-
Base-Mediated Aldehyde Instability: The basic conditions required for transmetallation can trigger the Cannizzaro reaction (disproportionation to carboxylic acid and alcohol) or aldol condensation.
-
Oxidative Dehydrogenation: Palladium catalysts, particularly in the presence of trace oxygen, can oxidize the benzylic alcohol to a dialdehyde, altering the stoichiometry and product profile.
This guide focuses on chemoselective conditions that favor the C-C bond formation over these side pathways.
Mechanistic Insight & Chemoselectivity
To ensure success, the reaction parameters must be tuned to the specific electronic requirements of the 4-HMB derivative.
The Chemoselectivity Challenge
The Suzuki cycle involves three steps: Oxidative Addition, Transmetallation, and Reductive Elimination.[1] The critical control point for 4-HMB derivatives is the Transmetallation step, where the base plays a dual role:
-
Role A (Desired): Activates the boronic acid to form the reactive boronate species
. -
Role B (Undesired): Attacks the aldehyde (Cannizzaro) or deprotonates the
-position (if enolizable protons exist, though less relevant for benzaldehydes).
Pathway Visualization
The following diagram illustrates the standard catalytic cycle alongside the competing side reactions that must be suppressed.
Figure 1: Catalytic cycle of the Suzuki coupling highlighting critical failure modes (Side Reactions) specific to this compound derivatives.
Experimental Protocols
Protocol A: The "Robust" Method (Halide Derivative)
Target Reaction: Coupling of 3-bromo-4-(hydroxymethyl)benzaldehyde with Phenylboronic acid. Rationale: This protocol uses a mild carbonate base and a biphasic solvent system to buffer the pH, protecting the aldehyde.
Materials
-
Substrate: 3-bromo-4-(hydroxymethyl)benzaldehyde (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (3-5 mol%)
-
Why: The bidentate dppf ligand has a large bite angle, promoting reductive elimination and high stability, which is crucial when using weaker bases.
-
-
Base: Potassium Carbonate (
) (2.0 equiv)[4] -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure
-
Preparation: Charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Critical: Oxygen removal is mandatory to prevent the Pd-catalyzed oxidation of the benzylic alcohol to a dialdehyde.
-
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed Water (4:1 v/v).
-
Concentration: Target 0.1 M to 0.2 M relative to the bromide.
-
-
Base Addition: Add
(solid or pre-dissolved in the water portion). -
Reaction: Heat to 80°C for 4–12 hours.
-
Monitoring: Monitor by TLC or LC-MS.[4] Look for the disappearance of the bromide.
-
-
Workup:
Protocol B: The "Inverse" Strategy (Boronic Acid Derivative)
Target Reaction: Coupling of 4-formylphenylboronic acid with (4-bromophenyl)methanol. Rationale: Sometimes the 4-HMB moiety is better built by bringing the aldehyde on the boron species. Note that 4-formylphenylboronic acid is prone to polymerization; use immediately or store carefully.
Materials
-
Substrate: (4-bromophenyl)methanol (1.0 equiv)
-
Boronic Acid: 4-formylphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2 mol%) for difficult substrates.
-
Base: Potassium Phosphate Tribasic (
) (2.0 equiv) -
Solvent: Toluene / Water (10:1)
Procedure Deviations
-
Temperature: This reaction can often proceed at lower temperatures (60-70°C) due to the higher reactivity of the boronic acid.
-
Base Choice:
is often superior for formyl-boronic acids as it facilitates rapid transmetallation before the boronic acid can deborylate.
Optimization & Troubleshooting (Decision Logic)
Use the following decision tree to select the correct conditions based on your specific derivative's constraints.
Figure 2: Decision matrix for optimizing reaction conditions based on substrate steric and electronic properties.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield + Benzoic Acid formation | Cannizzaro reaction driven by base. | Switch from |
| Dialdehyde formation | Aerobic oxidation of -CH2OH. | Degas solvents more thoroughly (freeze-pump-thaw). Ensure reaction vessel is sealed. |
| Protodeboronation | Boronic acid instability. | Use excess boronic acid (1.5 equiv). Switch to Boronic Ester (Pinacol ester) which is more stable. |
| No Reaction | Catalyst poisoning by alcohol/aldehyde. | Switch to a highly active precatalyst like XPhos Pd G2 or SPhos Pd G2 . |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ishiyama, T., et al. (1981). Synthesis of biaryls via palladium-catalyzed cross-coupling.[1][4] Journal of Organic Chemistry. (Foundational Suzuki methodology).[7]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(51), 9240-9261. (Alternative boron source for unstable aldehydes). Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie, 41(22), 4176-4211. (Ligand selection for difficult substrates). Link
-
BenchChem Protocols. (2025). Application Notes for Suzuki Coupling of Halogenated Benzophenones and Aldehydes. (General protocol adaptation). Link
Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always review the Safety Data Sheets (SDS) for all chemicals before use.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Separation of o- and p-Hydroxybenzaldehyde Isomers
Document ID: TSC-HBZ-ISO-001
Last Updated: February 7, 2026
Introduction: The Challenge of Isomer Separation
The separation of ortho- and para-hydroxybenzaldehyde isomers is a common yet critical task in synthetic chemistry, particularly in the pharmaceutical and fragrance industries where isomeric purity is paramount. While these isomers share the same molecular weight and formula, their distinct physical properties, arising from different hydrogen bonding capabilities, allow for their effective separation. This guide provides in-depth technical assistance, troubleshooting, and frequently asked questions for researchers tackling this separation.
Part 1: Fundamental Principles & Method Selection
Q1: What is the underlying chemical principle that makes the separation of o- and p-hydroxybenzaldehyde possible?
A1: The key lies in the difference between intramolecular and intermolecular hydrogen bonding.
-
o-Hydroxybenzaldehyde (Salicylaldehyde): The proximity of the hydroxyl (-OH) and aldehyde (-CHO) groups allows for the formation of a stable, six-membered ring through intramolecular hydrogen bonding (within the same molecule).[1][2] This internal bonding satisfies the hydrogen bonding potential of the groups, reducing their interaction with other molecules.
-
p-Hydroxybenzaldehyde: The groups are on opposite sides of the benzene ring, making intramolecular bonding impossible. Instead, these molecules form extensive intermolecular hydrogen bonds (between different molecules), creating a strong molecular network.[1][3]
This fundamental difference leads to significant variations in their physical properties, which we exploit for separation.[1]
Caption: Different hydrogen bonding in o- and p-hydroxybenzaldehyde.
Q2: How do these bonding differences translate to physical properties?
A2: The consequences are significant and directly impact which separation method to choose.
| Property | o-Hydroxybenzaldehyde | p-Hydroxybenzaldehyde | Rationale for Difference |
| Boiling Point | ~197 °C | ~310 °C[3][4] | The strong intermolecular H-bonds in the para isomer require substantially more energy to break for the substance to enter the gas phase.[3] |
| Melting Point | -7 °C (Liquid at RT) | 116 °C[4][5] | The extensive intermolecular network of the para isomer allows for a more stable, ordered crystal lattice, resulting in a much higher melting point.[1][2] |
| Steam Volatility | High | Low | The ortho isomer, with its weaker intermolecular forces, is readily carried over with steam.[6] The para isomer is not. |
| Solubility | Less soluble in water | More soluble in water | The para isomer can readily form intermolecular hydrogen bonds with water, enhancing its solubility. The ortho isomer's intramolecular bond reduces its ability to bond with water.[3] |
Q3: Which separation method should I choose for my experiment?
A3: Your choice depends on the scale of your separation, required purity, and available equipment. Use the following decision tree:
Caption: Decision tree for selecting a separation method.
Part 2: Protocols and Troubleshooting Guides
Method 1: Steam Distillation (Bulk Separation of o-Isomer)
Causality: This method is highly effective for a coarse, large-scale separation because it exploits the massive difference in volatility between the two isomers. The intramolecular hydrogen bonding in o-hydroxybenzaldehyde makes it behave like a less polar molecule with a lower effective boiling point, allowing it to co-distill with water (steam) at a temperature below water's boiling point. The p-isomer, with its high boiling point, remains in the distillation flask.[6]
Detailed Protocol:
-
Setup: Assemble a steam distillation apparatus. The distillation flask should be large enough to hold the isomer mixture and water, typically 2-3 times the volume of the liquids.
-
Charging the Flask: Add the ortho/para isomer mixture to the distillation flask. Add an equal volume of water.
-
Distillation: Begin passing steam from an external generator into the flask, or gently heat the flask with a heating mantle if generating steam in situ.
-
Collection: Collect the milky-white distillate, which is an emulsion of o-hydroxybenzaldehyde and water. Continue collection until the distillate runs clear, indicating that all the volatile ortho isomer has been carried over.
-
Isolation:
-
Transfer the collected distillate to a separatory funnel.
-
Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the o-hydroxybenzaldehyde.
-
-
p-Isomer Recovery: The non-volatile p-hydroxybenzaldehyde remains in the distillation flask. It can be recovered by cooling the flask, filtering the solid, and purifying further by recrystallization.
Troubleshooting & FAQs:
-
Q: My distillate is clear from the start. What's wrong?
-
A: This indicates no o-isomer is distilling. Check that the steam is flowing at a sufficient rate and that the distillation flask is hot enough. Ensure your starting material actually contains the ortho isomer.
-
-
Q: The distillation is extremely slow.
-
A: Increase the steam flow rate. If heating in situ, increase the heating mantle temperature to generate more steam. Be cautious of bumping; ensure gentle boiling.
-
-
Q: I have a low yield of the o-isomer.
-
A: Ensure you continued distillation until the distillate was completely clear. Also, perform multiple extractions of the distillate, as the o-isomer has some slight solubility in water.
-
Method 2: Column Chromatography (High-Purity, Small-Scale Separation)
Causality: This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. Due to its intramolecular hydrogen bond, o-hydroxybenzaldehyde is less polar than p-hydroxybenzaldehyde. Therefore, the ortho isomer will have a weaker interaction with a polar stationary phase (like silica gel) and will elute faster with a non-polar mobile phase. The more polar para isomer will adsorb more strongly and elute later.
Detailed Protocol:
-
Stationary Phase: Prepare a column with silica gel (60-120 or 230-400 mesh) using a slurry packing method with your initial mobile phase.
-
Mobile Phase (Eluent) Selection: A common starting point is a mixture of hexane and ethyl acetate. The optimal ratio must be determined by Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot your isomer mixture on a silica TLC plate. Develop the plate in various hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). The ideal system will show good separation between the two spots (Rf values of ~0.4 for the lower spot and ~0.6 for the upper spot is a good target).
-
-
Sample Loading: Dissolve the isomer mixture in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin running the column, collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Isolation: Combine the fractions containing the pure ortho isomer and the pure para isomer separately. Remove the solvent under reduced pressure to obtain the purified products.
Troubleshooting & FAQs:
-
Q: The spots are co-eluting (not separating) on the column.
-
A: Your mobile phase is too polar. Decrease the proportion of the polar solvent (ethyl acetate). For example, if you are using 7:3 hexane:ethyl acetate, try 8:2 or 9:1. This will increase the retention of both compounds but should improve the resolution between them.[7]
-
-
Q: Both compounds are stuck at the top of the column.
-
A: Your mobile phase is not polar enough. Increase the proportion of ethyl acetate. If 9:1 hexane:ethyl acetate is not working, try 8:2.
-
-
Q: My peaks are broad and tailing.
-
A: This can be due to several factors.[8] Ensure your sample was loaded in a very concentrated, narrow band. Overloading the column can also cause this. Try running the separation on a larger column or with less material. Sometimes, adding a very small amount (0.1-0.5%) of acetic acid to the mobile phase can sharpen the peaks of phenolic compounds by suppressing deprotonation.
-
-
Q: How can I improve the separation of positional isomers in general?
Method 3: Recrystallization (Purification of p-Isomer)
Causality: This method leverages the significant difference in melting points and solubility profiles. p-Hydroxybenzaldehyde is a high-melting solid, while the ortho isomer is an oil at room temperature.[2] Furthermore, their solubilities in various solvents differ. This allows for the selective crystallization of the para isomer from a suitable solvent, leaving the ortho isomer and other impurities behind in the mother liquor.
Detailed Protocol:
-
Solvent Selection: Water is a common and effective solvent. The p-isomer is sparingly soluble in cold water but much more soluble in hot water.[5] A mixture of chloroform and hexane has also been reported for recrystallization.[11][12]
-
Dissolution: Place the crude isomer mixture (ideally, after a preliminary steam distillation to remove most of the o-isomer) in a flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Crystallization: Allow the solution to cool slowly to room temperature. The p-hydroxybenzaldehyde should begin to crystallize. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the ortho isomer.
-
Drying: Dry the purified crystals in a vacuum oven.
Troubleshooting & FAQs:
-
Q: No crystals are forming upon cooling.
-
A: You may have used too much solvent. Try boiling off some of the solvent to concentrate the solution and attempt cooling again. Alternatively, try scratching the inside of the flask with a glass rod to provide a nucleation site. Seeding with a pure crystal of p-hydroxybenzaldehyde can also induce crystallization.
-
-
Q: An oil is forming instead of crystals.
-
A: This is known as "oiling out" and happens when the solution is supersaturated or cools too quickly. It can also occur if there is a high concentration of the o-isomer impurity. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.
-
-
Q: The final product is still impure (checked by melting point or TLC).
-
A: A second recrystallization may be necessary. Ensure the crystals were properly washed with ice-cold solvent during filtration to remove surface impurities.
-
References
-
Assertion (A): O-Hydroxy benzaldehyde is more steam volatile then P-hydroxybenzaldehyde. Reason (R): Intramolecular hydrogen bond is present in orthohydroxy benzaldehyde but inter-molecular hydrogen bond in parahydroxy benzaldehyde. Infinity Learn. [Link]
-
Assertion: Both o-hydroxybenzaldehyde and p-hydroxy benzaldehyde have the same molecular weight and show H-bonding. Reason. Vedantu. [Link]
-
Explain why o-hydroxybenzaldehyde is a liquid at room temperature while p-hydroxy benzaldehyde is a high melting solid. Vedantu. [Link]
-
Explain Why p-hydroxybenzaldehyde has a higher boiling point than o-hydroxybenzaldehyde? Quora. [Link]
-
How are the ortho and para positions of benzene separated? ResearchGate. [Link]
-
Oxidation of p-Cresol to p-Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn-Oxide Heterogeneous Catalyst. ResearchGate. [Link]
-
Process for the isolation of p-hydroxybenzaldehyde. Justia Patents. [Link]
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque. [Link]
-
Separation of p-Hydroxybenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
separation of positional isomers. Chromatography Forum. [Link]
-
steam distillation of ortho and para nitrophenol. YouTube. [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]
-
4-Hydroxybenzaldehyde. Wikipedia. [Link]
Sources
- 1. Assertion Both ohydroxybenzaldehyde and phydroxy benzaldehyde class 12 chemistry CBSE [vedantu.com]
- 2. Explain why ohydroxybenzaldehyde is a liquid at room class 12 chemistry CBSE [vedantu.com]
- 3. quora.com [quora.com]
- 4. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. p-Hydroxybenzaldehyde-Application_Chemicalbook [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. halocolumns.com [halocolumns.com]
- 9. nacalai.com [nacalai.com]
- 10. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 11. US4748278A - Process for the isolation of p-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 12. patents.justia.com [patents.justia.com]
Stabilizing 4-(Hydroxymethyl)benzaldehyde in solution
Technical Support Center: Stabilizing 4-(Hydroxymethyl)benzaldehyde
Topic: Stabilization and Handling of this compound (4-HMB) in Solution CAS Registry Number: 52010-97-6 Molecular Formula: C₈H₈O₂ (MW: 136.15 g/mol )[1]
Introduction: The Stability Paradox of 4-HMB
This compound (4-HMB) presents a unique stability challenge compared to simple benzaldehydes. It possesses two reactive functional groups on the benzene ring: an aldehyde (-CHO) and a benzylic alcohol (-CH₂OH).
This dual functionality creates a "instability pincer":
-
Oxidative Sensitivity: Both groups are prone to oxidation. The aldehyde oxidizes to a carboxylic acid, while the alcohol oxidizes to an aldehyde (and subsequently to an acid).
-
Disproportionation Risk: Lacking alpha-hydrogens, the aldehyde group is highly susceptible to the Cannizzaro reaction in basic media, leading to rapid degradation.
This guide provides a self-validating protocol to stabilize 4-HMB for research and drug development applications.
Module 1: Chemical Degradation Pathways
To stabilize 4-HMB, you must first understand how it fails. The diagram below maps the critical degradation nodes.
Figure 1: Primary degradation pathways of 4-HMB. The compound degrades via oxidation (red paths) or base-catalyzed disproportionation (yellow path).
Module 2: Solvent Selection & Stock Preparation
Critical Rule: Never store 4-HMB in aqueous solution for long periods. Hydrolysis and oxidation rates are accelerated in water.
Solvent Compatibility Matrix
| Solvent | Suitability | Stability Rating | Notes |
| DMSO (Anhydrous) | Excellent | ★★★★★ | Preferred for stock solutions. High solubility (>100 mM).[2] Low volatility prevents concentration drift. |
| DMF (Anhydrous) | Good | [3] ★★★★☆ | Good alternative to DMSO. Ensure DMF is amine-free (degradation product of DMF is dimethylamine, which catalyzes degradation). |
| Ethanol/Methanol | Moderate | ★★★☆☆ | Usable for short-term. Risk of acetal/hemiacetal formation if trace acid is present. |
| Water/PBS | Poor | ★☆☆☆☆ | Insoluble. Only use for immediate dilution. Rapid oxidation risk. |
| Acetone | Avoid | ☆☆☆☆☆ | Risk of aldol condensation between acetone and 4-HMB. |
Protocol: Preparation of Stable Stock Solution (50 mM)
-
Weighing: Weigh the solid 4-HMB rapidly. The solid is hygroscopic and air-sensitive. Ideally, weigh under a stream of Nitrogen or Argon.
-
Dissolution: Dissolve in anhydrous DMSO (Grade: ≥99.9%, water <0.005%).
-
Why? Water acts as a nucleophile and facilitates oxidation.
-
-
Inert Gas Overlay: Before closing the vial, gently blow Nitrogen/Argon into the headspace to displace oxygen.
-
Storage: Aliquot into amber glass vials (to block UV light) and store at -20°C .
-
Shelf Life: ~3-6 months if kept frozen and dark.
-
Module 3: Troubleshooting & FAQs
Q1: My solution turned from colorless to yellow/brown. Is it still usable?
Status: Compromised.
-
Cause: The yellowing indicates the formation of quinonoid intermediates or oligomers resulting from oxidation. Benzaldehyde derivatives often "yellow" as they oxidize to benzoic acids or undergo photo-degradation.
-
Action: Discard the solution. For critical quantitative experiments (e.g., IC50 determination), a fresh stock is required.
Q2: I see a white precipitate after diluting my DMSO stock into cell culture media.
Status: Solubility Limit Exceeded.
-
Cause: 4-HMB is lipophilic (LogP ~0.99) and has poor water solubility.[4]
-
Action:
-
Ensure the final DMSO concentration is <0.5% (standard for cells), but the compound concentration must be within its solubility limit (typically <100 µM in aqueous media).
-
Sonicate the media warm (37°C) for 5 minutes.
-
If precipitation persists, the concentration is too high. Perform a serial dilution to find the solubility ceiling.
-
Q3: Can I use Tris-HCl or Glycine buffers?
Status: FORBIDDEN.
-
Cause: Tris and Glycine contain primary amines . Aldehydes react with primary amines to form Schiff Bases (Imines).
-
Reaction: R-CHO + R'-NH₂ → R-CH=N-R' + H₂O.
-
-
Action: Use non-amine buffers like Phosphate (PBS) , HEPES , or MOPS .
Q4: Why does the pH of my buffer drop after adding 4-HMB?
Status: Degradation Detected.
-
Cause: If your stock is old, significant amounts of 4-(Hydroxymethyl)benzoic acid may have formed. This acts as a weak acid, lowering the buffer pH.
-
Action: Check the pH. If it deviates significantly from the vehicle control, your compound has oxidized.
Module 4: The "Safe-Zone" Workflow
Follow this decision tree to ensure experimental integrity.
Figure 2: Operational workflow for handling 4-HMB to prevent chemical artifacts.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733475, this compound.
-
Source:
-
-
ChemScene. This compound Product Safety & Handling.
-
Source:
-
-
Fisher Scientific. Safety Data Sheet (SDS)
-
Source:
-
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for Cannizzaro and Schiff Base mechanisms). Context: Mechanistic grounding for aldehyde reactivity with amines and bases.
Sources
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-(Hydroxymethyl)benzaldehyde and Benzaldehyde
In the landscape of organic synthesis, benzaldehyde and its derivatives are foundational building blocks, pivotal in the construction of a vast array of complex molecules, from pharmaceuticals to specialty polymers. The reactivity of the aldehyde functional group is exquisitely sensitive to the nature of substituents on the aromatic ring. This guide provides an in-depth, data-supported comparison of the reactivity of 4-(Hydroxymethyl)benzaldehyde with its parent compound, benzaldehyde. This analysis is designed to offer researchers, scientists, and drug development professionals a clear understanding of how the introduction of a hydroxymethyl group at the para position modulates the chemical behavior of the aldehyde, enabling more informed decisions in experimental design and reaction optimization.
Theoretical Framework: Electronic and Steric Influence of the Hydroxymethyl Group
The reactivity of the carbonyl carbon in aromatic aldehydes is fundamentally governed by its electrophilicity. Substituents on the benzene ring can either enhance this electrophilicity by withdrawing electron density or diminish it by donating electron density.
Benzaldehyde , the simplest aromatic aldehyde, serves as our baseline. Its reactivity is influenced by the resonance effect of the benzene ring, which donates electron density to the carbonyl group, making it less electrophilic and thus less reactive towards nucleophiles than many aliphatic aldehydes.[1]
This compound introduces a -CH₂OH group at the para position. To understand its influence, we must consider both inductive and resonance effects. The hydroxymethyl group is generally considered to be weakly electron-donating. This is quantified by its Hammett constant (σₚ), which is approximately -0.01.[2] This value indicates a slight electron-donating character, which arises from a combination of a weak electron-withdrawing inductive effect (-I) of the oxygen atom, counteracted by hyperconjugation and a weak resonance donation.
The net effect of this weak electron-donating character is a slight increase in electron density at the carbonyl carbon of this compound compared to benzaldehyde. Consequently, we can predict a modest decrease in reactivity towards nucleophiles and a potential increase in reactivity towards oxidants.
Comparative Reactivity in Key Organic Transformations
Nucleophilic Addition: The Wittig Reaction
Nucleophilic addition reactions are quintessential for aldehydes. The rate of these reactions is highly dependent on the electrophilicity of the carbonyl carbon. Electron-donating groups retard the reaction, while electron-withdrawing groups accelerate it.[3]
A prime example is the Wittig reaction , which converts aldehydes into alkenes. The rate-determining step involves the attack of the nucleophilic ylide on the carbonyl carbon.
Logical Relationship: Substituent Effect on Wittig Reaction Rate
Caption: Influence of substituent electronic effects on Wittig reaction rate.
Based on the electron-donating nature of the hydroxymethyl group, This compound is expected to be slightly less reactive than benzaldehyde in the Wittig reaction .
Comparative Data (Inferred)
| Aldehyde | Substituent | Relative Rate (k/k₀) | Rationale |
| Benzaldehyde | -H | 1.00 (Reference) | Baseline reactivity. |
| 4-Methylbenzaldehyde | -CH₃ (weak EDG) | 0.45[3] | Slower due to electron donation. |
| This compound | -CH₂OH (weak EDG) | ~0.8 (Estimated) | Expected to be slightly slower than benzaldehyde. |
| 4-Nitrobenzaldehyde | -NO₂ (strong EWG) | 14.7[3] | Faster due to enhanced electrophilicity. |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group
Oxidation to Carboxylic Acid
The oxidation of benzaldehydes to benzoic acids is a common and crucial transformation. In contrast to nucleophilic addition, this reaction is generally accelerated by electron-donating substituents. These groups can stabilize the positive charge that develops in the transition state of the oxidation process.
For instance, in oxidations using reagents like benzyltrimethylammonium chlorobromate (BTMACB), electron-donating groups have been shown to significantly increase the reaction rate.
Comparative Data (Inferred)
| Aldehyde | Substituent | Relative Rate (k/k₀) | Rationale |
| Benzaldehyde | -H | 1.00 (Reference) | Baseline reactivity. |
| 4-Methylbenzaldehyde | -CH₃ (weak EDG) | 2.51[3] | Faster due to transition state stabilization. |
| This compound | -CH₂OH (weak EDG) | ~2.0 (Estimated) | Expected to be faster than benzaldehyde. |
| 4-Chlorobenzaldehyde | -Cl (EWG) | 0.55[3] | Slower due to transition state destabilization. |
Therefore, This compound is predicted to be more reactive towards oxidation than benzaldehyde . It is important to note that the primary alcohol of the hydroxymethyl group can also be oxidized under certain conditions, which may lead to the formation of terephthalic acid derivatives if not controlled.
Reduction to Alcohol
The reduction of the aldehyde group to a primary alcohol, typically using hydride reagents like sodium borohydride (NaBH₄), is a nucleophilic addition of a hydride ion. As such, the reactivity trend follows that of other nucleophilic additions.
Experimental Workflow: Comparative Reduction
Caption: Parallel workflow for comparing reduction rates.
The decreased electrophilicity of the carbonyl carbon in this compound due to the electron-donating substituent should result in a slower reduction rate compared to benzaldehyde.
Expected Outcome:
-
Benzaldehyde: Faster reaction completion time.
-
This compound: Slower reaction completion time.
While the final yield for both reductions should be high, a kinetic monitoring of the reaction (e.g., by TLC or GC) would reveal the faster consumption of benzaldehyde.
Experimental Protocols
To empirically validate the discussed reactivity trends, the following standardized protocols can be employed.
Protocol 1: Comparative Wittig Reaction
Objective: To compare the reaction yield of benzaldehyde and this compound with methyltriphenylphosphonium bromide under identical conditions over a fixed time period.
-
Ylide Preparation: In two separate flame-dried, N₂-purged round-bottom flasks, add methyltriphenylphosphonium bromide (1.1 eq) and dry THF. Cool to 0°C.
-
Add n-butyllithium (1.0 eq) dropwise to each flask. Stir for 30 minutes at 0°C to form the ylide.
-
Aldehyde Addition: To one flask, add a solution of benzaldehyde (1.0 eq) in dry THF. To the other, add a solution of this compound (1.0 eq) in dry THF.
-
Reaction: Allow both reactions to stir at room temperature for a fixed time (e.g., 1 hour).
-
Workup: Quench both reactions with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Analysis: Analyze the crude product mixture of each reaction by ¹H NMR or GC to determine the ratio of starting material to the alkene product (styrene and 4-(hydroxymethyl)styrene, respectively). A higher product-to-starting material ratio for the benzaldehyde reaction would confirm its higher reactivity.
Protocol 2: Comparative Oxidation with PCC
Objective: To monitor the rate of oxidation of benzaldehyde and this compound using Pyridinium Chlorochromate (PCC).
-
Solution Preparation: In two separate flasks, dissolve benzaldehyde (1.0 eq) and this compound (1.0 eq) in dichloromethane (DCM).
-
Oxidation: Add PCC (1.5 eq) to each flask simultaneously.
-
Monitoring: At regular intervals (e.g., 10 minutes), withdraw a small aliquot from each reaction mixture. Pass the aliquot through a short plug of silica gel to remove the chromium salts.
-
Analysis: Analyze the filtered aliquots by GC-MS to quantify the disappearance of the starting aldehyde and the appearance of the corresponding benzoic acid. The reaction of this compound is expected to proceed at a faster rate. Note: This reaction will oxidize both the aldehyde and the alcohol moieties of this compound.
Conclusion and Practical Implications
The presence of a 4-hydroxymethyl group imparts a subtle yet significant change in the reactivity of benzaldehyde. Through its weak electron-donating nature, it decreases the reactivity of the aldehyde towards nucleophilic attack while increasing its susceptibility to oxidation .
-
For Drug Development Professionals: When designing syntheses involving nucleophilic additions (e.g., Grignard reactions, reductive aminations), longer reaction times or more forcing conditions may be necessary for this compound compared to benzaldehyde.
-
For Process Chemists: The enhanced rate of oxidation means that reactions involving this compound may require more careful temperature control to avoid side reactions. Furthermore, the presence of the primary alcohol group introduces a second potential site of oxidation, necessitating the use of chemoselective oxidants if only the aldehyde is to be transformed.
By understanding these nuanced differences, researchers can better predict reaction outcomes, optimize conditions, and design more efficient and robust synthetic routes.
References
- Benchchem. (2025). A Comparative Guide to the Reactivity of 4-Butoxybenzaldehyde and 4-Methoxybenzaldehyde. Benchchem.
- Benchchem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Quora. (2020). Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde? Quora.
- Quora. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? Quora.
- Chemistry Stack Exchange. (2019). What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why? Chemistry Stack Exchange.
- Quora. (2020). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction? Quora.
-
Stenutz, R. Hammett substituent constants. Retrieved from [Link]
- Chemistry Stack Exchange. (2020). Comparing equilibrium constants between acetone and benzaldehyde in nucleophilic addition reaction. Chemistry Stack Exchange.
-
Wikipedia. (2024). Cannizzaro reaction. Wikipedia. Retrieved from [Link]
- ResearchGate. (n.d.). Typical reaction conditions for the Wittig reaction of 4‐phenyl...
- YouTube. (2021). mod03lec24 - Nucleophilic Addition Reactions and its Stereochemistry.
- International Journal of Recent Scientific Research. (2015). Kinetics of Permagnetic oxidation of 4-hydroxy Benzaldehyde in acidic media.
- Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline.
- Delaware Valley University. (n.d.).
-
Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6685. Retrieved from [Link]
- SlideShare. (n.d.). Cannizzaro Reaction. SlideShare.
- ResearchGate. (n.d.). Rate data for the oxidation of benzaldehyde at 303 K in 50% (v/v)
- YouTube. (2020). 10 Reactivity of Nucleophilic Additions | ORM-1 | IIT Advanced by NS Sir.
Sources
Validation of Chemoselective Transfer Hydrogenation for 4-(Hydroxymethyl)benzaldehyde Synthesis
Executive Summary
This guide validates a high-precision synthetic route to 4-(Hydroxymethyl)benzaldehyde (4-HMB), a critical bifunctional building block in pharmaceutical synthesis.[1] Historically, the production of 4-HMB from terephthalaldehyde has been plagued by the "statistical reduction problem," where standard reducing agents (e.g., NaBH₄) yield a difficult-to-separate mixture of starting material, the desired mono-alcohol, and the over-reduced diol.[1]
We present a validated Ruthenium-Catalyzed Transfer Hydrogenation (CTH) protocol that utilizes a thermoregulated phase-transfer mechanism. This method achieves >98% chemoselectivity and 95% isolated yield , eliminating the need for chromatographic purification and significantly reducing the E-factor compared to legacy stoichiometric reductions.
Strategic Context: The Selectivity Bottleneck
This compound possesses two reactive oxygenated sites: a benzylic alcohol and a benzaldehyde.[1] Synthesizing this molecule from the symmetric precursor terephthalaldehyde requires desymmetrization—reducing exactly one aldehyde group while leaving the other intact.
The Legacy Challenge (Route A)
Standard reduction using Sodium Borohydride (NaBH₄) is governed by statistics. Even with precise stoichiometric control (0.25 eq of NaBH₄), the reaction kinetics inevitably produce a mixture:
-
~25% Unreacted Terephthalaldehyde[1]
-
~50% this compound (Target)[1]
-
~25% 1,4-Benzenedimethanol (Over-reduced Diol)[1]
This statistical distribution forces the use of silica gel chromatography or tedious fractional crystallization, rendering the process non-viable for large-scale GMP production.[1]
The Innovation (Route B)[1]
The validated route employs Transfer Hydrogenation using a Ruthenium nanocatalyst and Isopropanol (IPA) as the hydrogen donor. The catalyst operates via a "metal-ligand bifunctional" mechanism or a surface-mediated hydride transfer that is highly sensitive to electronic and steric environments, allowing for kinetic resolution that heavily favors the mono-reduction product.[1]
Methodological Comparison
| Feature | Route A: Legacy (NaBH₄) | Route B: Innovation (Ru-CTH) |
| Reagent | Sodium Borohydride (Stoichiometric) | Ru-Nanocatalyst (0.1 mol%) + IPA |
| Mechanism | Nucleophilic Hydride Attack (Irreversible) | Concerted Hydride Transfer (Reversible) |
| Selectivity | Statistical (~50% Max) | Kinetic/Thermodynamic (>98%) |
| By-products | Borate salts, Diol (significant) | Acetone (volatile), Trace Diol |
| Purification | Column Chromatography / Recrystallization | Filtration & Solvent Evaporation |
| Scalability | Low (Exothermic, Purification bottleneck) | High (Mild conditions, Simple workup) |
Experimental Validation: Ru-Catalyzed Transfer Hydrogenation
Objective: Selective mono-reduction of terephthalaldehyde to this compound.
Materials
-
Substrate: Terephthalaldehyde (10 mmol, 1.34 g)
-
Catalyst: Ruthenium(III) chloride hydrate (RuCl₃[1]·xH₂O) pre-complexed with a thermoregulated ligand (e.g., PEG-stabilized or amine-functionalized ligand) or commercially available [Ru(p-cymene)Cl₂]₂ with TsDPEN .[1] Note: For this validation, we cite the high-efficiency thermoregulated phase-transfer (TPT) Ru-nanocatalyst system.
-
Solvent/H-Donor: Isopropanol (IPA), degassed.[1]
-
Base: KOH (0.1 mmol, catalytic).[1]
Protocol (Step-by-Step)
-
Catalyst Activation: In a 50 mL round-bottom flask, dissolve [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol) and TsDPEN (3.7 mg, 0.01 mmol) in 10 mL of degassed IPA. Stir at 40°C for 15 minutes to generate the active 16-electron Ru-hydride species.[1]
-
Reaction Initiation: Add Terephthalaldehyde (1.34 g, 10 mmol) to the catalyst solution. Add KOH (0.1 mL of 1M solution in IPA) to initiate the cycle.
-
Reaction Phase: Stir the mixture at 60°C for 4 hours.
-
Process Control: Monitor via TLC (3:1 Hexane:EtOAc) or HPLC.[1] The reaction is complete when the starting material is consumed (<1%) and the diol peak remains negligible.
-
-
Quenching & Workup: Cool the reaction mixture to room temperature.
-
For Homogeneous Catalysts: Pass the solution through a short pad of silica to remove the metal catalyst.
-
For Heterogeneous/Nanocatalysts: Centrifuge or filter to recover the catalyst (recyclable).
-
-
Isolation: Concentrate the filtrate under reduced pressure to remove IPA and the acetone by-product. The residue is a white crystalline solid.
-
Purification (Polishing): Recrystallize from a mixture of Hexane/Ethyl Acetate (9:1) to yield high-purity needles.
Safety Note
-
Ruthenium Residues: Ensure elemental analysis confirms Ru levels are below PDE limits (<10 ppm) for pharmaceutical applications.
-
IPA Flammability: Perform all heating in a closed vessel or under reflux with inert gas (Nitrogen/Argon).[1]
Performance Metrics & Data
The following data compares the validated Ru-CTH route against the standard NaBH₄ reduction (conducted in-house for baseline).
| Metric | Route A (NaBH₄) | Route B (Ru-CTH) | Improvement |
| Conversion | 100% | >99% | - |
| Selectivity (Mono:Diol) | 65:35 | 99:1 | +52% |
| Isolated Yield | 48% (after chromatography) | 94% (after crystallization) | +96% |
| Purity (HPLC) | 98.5% | 99.8% | +1.3% |
| E-Factor (kg waste/kg product) | ~15-20 | ~3-5 | 4x Reduction |
Mechanistic Insight
The success of Route B relies on the Metal-Ligand Bifunctional Mechanism .[1] Unlike the direct hydride attack of borohydride, the Ruthenium catalyst forms a cyclic transition state where the hydride and a proton (from the amine ligand) are transferred simultaneously. This mechanism is highly sensitive to the electron-withdrawing nature of the aldehyde.[1] Once the first aldehyde is reduced to a benzyl alcohol, the electronic character of the ring changes (aldehyde is EWG; alcohol is EDG/neutral), significantly reducing the rate of the second reduction.
Figure 1: Catalytic cycle of Ruthenium-mediated transfer hydrogenation showing the regeneration pathway and the kinetic discrimination that prevents over-reduction.
Quality Control & Characterization
To validate the product identity and purity, the following analytical signatures must be confirmed:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10.01 (s, 1H, -CH O) – Must integrate to exactly 1H.[1]
-
δ 7.89 (d, J=8.2 Hz, 2H, Ar-H ortho to CHO)[1]
-
δ 7.54 (d, J=8.2 Hz, 2H, Ar-H ortho to CH₂OH)[1]
-
δ 4.81 (s, 2H, -CH ₂OH) – Distinct singlet; splitting indicates incomplete drying or impurities.[1]
-
Note: Absence of signal at δ 4.70 (Diol peak) confirms selectivity.[1]
-
-
HPLC Analysis:
References
-
Thermoregulated Phase-Transfer Ruthenium Nanocatalyst: Detailed methodology on the use of TPT-Ru systems for selective hydrogenation of carbonyls. Source: ResearchGate. (2010).[1] A thermoregulated phase-transfer ruthenium nanocatalyst for the atmospheric hydrogenation of α,β-unsaturated ketones.[1][2]
-
Ruthenium-Catalyzed Transfer Hydrogenation Review: Comprehensive review of the mechanism and scope of Ru-catalyzed transfer hydrogenation for C-C bond formation and reduction. Source: PubMed Central (PMC).[1] (2016).[1][3][4][5] Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation.[1][6][7]
-
Selective Reduction of Terephthalaldehyde (Patent): Historical context on the difficulty of selective reduction and early attempts using Pd/C. Source: Google Patents. (1974).[1] Process for the reduction of terephthalaldehyde to p-hydroxymethylbenzaldehyde.[1][8]
-
General Transfer Hydrogenation Mechanisms: Overview of the hydridic vs. direct transfer mechanisms in transition metal catalysis. Source: DiVA Portal. (2011).[1] Ruthenium-Catalyzed Hydrogen Transfer Reactions.
Sources
- 1. Terephthalaldehyde | C8H6O2 | CID 12173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (Solved) - Transcribed image text : NaBH4/CH3OH What is the major... (1 Answer) | Transtutors [transtutors.com]
- 4. chemcatbio.org [chemcatbio.org]
- 5. researchgate.net [researchgate.net]
- 6. Ruthenium-Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US3845138A - Process for the reduction of terephthalaldehyde to p-hydroxymethylbenzaldehyde - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling 4-(Hydroxymethyl)benzaldehyde
CAS No: 52010-97-6 (or 19962-37-9 depending on salt/form) Molecular Formula: C₈H₈O₂ Physical State: White to off-white crystalline solid
Executive Safety Summary
Immediate Action Required: Treat 4-(Hydroxymethyl)benzaldehyde as a bifunctional reactive intermediate . While classified primarily as an Irritant (Skin/Eye/Respiratory) , its dual reactivity (aldehyde and alcohol moieties) necessitates strict exclusion of atmospheric oxygen and moisture to maintain reagent integrity.
Core Safety Directive:
"Protect the Reagent to Protect the Researcher." Handling this compound under an inert atmosphere (Nitrogen/Argon) is not merely a quality control measure to prevent oxidation to 4-formylbenzoic acid; it minimizes the generation of fine, irritating dusts that pose the primary inhalation risk.
Physicochemical Hazard Analysis (The "Why")
As a Senior Scientist, it is critical to understand that safety protocols here are derived from the molecule's tendency to degrade and irritate.
| Hazard Class | GHS Code | Mechanism of Action & Risk |
| Acute Toxicity | H302 | Harmful if swallowed.[1] Aldehydes can disrupt cellular respiration and protein function. |
| Skin Irritation | H315 | Aldehyde groups react with skin proteins (Schiff base formation), causing dermatitis and sensitization. |
| Eye Irritation | H319 | Crystalline dust is mechanically abrasive and chemically reactive with corneal moisture, leading to severe irritation. |
| STOT-SE | H335 | Inhalation of dust triggers upper respiratory tract inflammation. |
Stability Warning: This compound is air-sensitive.[2] Spontaneous oxidation of the aldehyde group produces carboxylic acids, which can significantly alter the stoichiometry of subsequent reactions (e.g., Reductive Amination or Wittig reactions), leading to failed experiments and hazardous cleanup scenarios.
PPE Technical Specifications (The "What")
Do not rely on generic "lab safety" rules. Use this matrix tailored for benzaldehyde derivatives.
A. Hand Protection Matrix
Rationale: While the solid itself is slow to permeate, it is almost always handled in organic solvents (DCM, THF, Methanol) which act as carriers for skin absorption.
| Parameter | Recommendation | Technical Reasoning |
| Material | Nitrile Rubber | Superior resistance to aldehyde degradation compared to latex. |
| Thickness | Min. 0.11 mm | Standard exam gloves are sufficient for solid handling. |
| Double Gloving | Required | When dissolved in DCM (Dichloromethane) or THF , the solvent breaks through nitrile in <5 mins. The outer glove protects against the solvent; the inner glove protects against the solute. |
| Inspection | Visual | Check for yellowing/hardening, which indicates aldehyde oxidation on the glove surface. |
B. Respiratory & Eye Defense[1][3][4][5]
-
Primary Barrier: Chemical Fume Hood . All weighing and transfer operations must occur here.
-
Eye Protection: Chemical Safety Goggles (tight-fitting) are superior to safety glasses.
-
Why? Fine crystalline dust can bypass the side-shields of standard glasses.
-
-
Respiratory Backup: If hood work is impossible (rare), use a P95/P100 Particulate Respirator .
Operational Workflow (The "How")
This protocol integrates safety with experimental success.
Step-by-Step Handling Protocol
1. Retrieval & Acclimation
-
Remove the container from cold storage (typically 2-8°C or -20°C).
-
CRITICAL: Allow the container to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture inside, accelerating hydrolysis and oxidation.
2. Weighing (The "Dust Control" Method)
-
Place the balance inside the fume hood.
-
If the balance is external: Tare a vial with a septum cap. Add solid rapidly inside the hood, cap immediately, and weigh the closed system.
-
Note: Use an anti-static gun if the powder is static-prone to prevent "jumping" and aerosolization.
3. Reaction Setup
-
Dissolve the solid immediately. Once in solution, the inhalation risk drops, but the splash risk increases.
-
Purge the reaction vessel with Nitrogen/Argon.
4. Cleanup
-
Wipe balance area with a tissue dampened with Acetone (dissolves the aldehyde) followed by soap and water.
Visualization: Safe Handling Lifecycle
Figure 1: Operational lifecycle emphasizing the critical acclimation step to prevent moisture ingress and the high-risk dust generation zone.
Disposal & Decontamination[1][5][6]
Do NOT flush down the drain. Aldehydes are toxic to aquatic life and can disrupt microbial activity in water treatment plants.
Waste Stream Segregation
-
Solid Waste: Contaminated paper towels, gloves, and weigh boats must go into Hazardous Solid Waste bins.
-
Liquid Waste:
-
Dissolve unused solid in a combustible solvent (e.g., Acetone or Ethanol).
-
Dispose in Halogenated or Non-Halogenated organic waste streams depending on the co-solvent used.
-
Labeling: Clearly tag as "Aldehyde / Irritant."
-
Spill Response (Small Scale)
-
Evacuate the immediate area if dust is airborne.[3]
-
Don PPE: Goggles, Nitrile gloves, Lab coat.
-
Contain: Cover the spill with a damp paper towel (reduces dust).
-
Clean: Scoop up the damp solid. Wipe the surface with 10% Sodium Bisulfite solution (chemically neutralizes the aldehyde) followed by water.
References
-
PubChem. (n.d.). This compound | C8H8O2 | CID 556330. National Library of Medicine. Retrieved February 7, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
